Executive Summary & Structural Analysis[1] This technical guide details the synthesis of 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde (CAS: 953427-66-2), a bioactive diphenylmethane derivative naturally...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Analysis[1]
This technical guide details the synthesis of 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde (CAS: 953427-66-2), a bioactive diphenylmethane derivative naturally isolated from Dalbergia congesta.
The molecule represents a specific structural challenge: the construction of a methylene bridge between two electron-rich resorcinol-derived rings, with precise regiocontrol required to preserve the aldehyde functionality at the C1 position while installing the benzyl group at the C5 position.[1]
Retrosynthetic Logic:
The most robust synthetic pathway avoids late-stage formylation, which often suffers from poor regioselectivity (C3 vs. C5 competition).[1] Instead, a convergent strategy is employed. The target is viewed as a coupling product between an electrophilic benzyl donor and a nucleophilic benzaldehyde acceptor.[1]
Strategic Pathway Visualization
The following diagram outlines the retrosynthetic disconnection and the forward reaction logic.
Figure 1: Retrosynthetic analysis showing the convergent assembly of the diphenylmethane skeleton.
Detailed Experimental Protocol
Phase 1: Preparation of the Electrophile
Objective: Synthesize 2-hydroxy-4-methoxybenzyl alcohol via selective reduction.
Rationale: The benzyl alcohol serves as a precursor to the active electrophilic species (a quinone methide or benzyl cation) generated in situ under acidic conditions.[1]
Dissolve 2-hydroxy-4-methoxybenzaldehyde (1.52 g, 10 mmol) in anhydrous MeOH (20 mL) in a round-bottom flask.
Cool the solution to 0°C using an ice bath.
Add NaBH₄ (190 mg, 5 mmol) portion-wise over 10 minutes. Note: Stoichiometry is critical to prevent over-reduction or side reactions.
Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour.
TLC Monitoring: Check for disappearance of the aldehyde (Rf ~0.6 in 20% EtOAc/Hexane) and appearance of the alcohol (Rf ~0.3).
Quench reaction with 0.1 M HCl until pH ~5.
Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
Yield Expectation: 90-95% as a white solid. Use immediately in Phase 2 to avoid self-condensation.[1]
Phase 2: Regioselective C-Alkylation (The Coupling)
Objective: Couple the benzyl alcohol (Donor) with the aldehyde (Acceptor) at the C5 position.[1]
Mechanistic Insight:
The 2-hydroxy-4-methoxybenzaldehyde acceptor has two potential nucleophilic sites: C3 and C5.
C3: Sterically hindered by the flanking OH and OMe groups.[1]
C5: Sterically accessible and electronically activated (para to OH, ortho to OMe).[1]
Therefore, acid-catalyzed alkylation proceeds with high regioselectivity at C5.[1]
Dissolve 2-hydroxy-4-methoxybenzaldehyde (1.0 eq) and the benzyl alcohol donor (1.1 eq) in Dioxane (0.5 M concentration).
Add pTsOH (10 mol%) at RT.
Heat the mixture to 60°C under N₂ atmosphere.
Reaction Progress: Monitor by HPLC or TLC. The formation of the dimer is indicated by a new spot with lower polarity than the alcohol but higher than the aldehyde.[1]
Stir for 4-6 hours. Caution: Prolonged heating may lead to polymerization.[1]
Cool to RT and quench with saturated NaHCO₃ solution.
Extract with DCM, wash with water, and dry over MgSO₄.[1]
Phase 3: Purification and Isolation
The crude mixture will contain the product, unreacted aldehyde, and oligomers.[1]
Flash Chromatography: Silica gel (230-400 mesh).[1]
Gradient: 0%
30% Ethyl Acetate in Hexanes.
Fraction Collection: The target compound typically elutes after the unreacted aldehyde.[1]
Recrystallization: Purify final fractions from MeOH/CHCl₃ if necessary.
Analytical Data Summary
The following table summarizes the expected spectral characteristics for validation.
The following diagram illustrates the reaction mechanism, highlighting the activation of the benzyl alcohol and the nucleophilic attack.
Figure 2: Mechanistic workflow of the acid-catalyzed Friedel-Crafts alkylation.
Critical Process Parameters (CPPs)
To ensure reproducibility and "Trustworthiness" (E-E-A-T), the following parameters must be controlled:
Stoichiometry of Reduction: When preparing the benzyl alcohol, use exactly 0.5 eq of NaBH₄.[1] Excess reductant will reduce the phenol ring or cause difficult workups.[1]
Temperature Control (Alkylation): Do not exceed 65°C. Higher temperatures promote the formation of trimeric species (polymerization of the benzyl alcohol).[1]
Acid Strength: Strong mineral acids (H₂SO₄) often cause sulfonation or extensive tarring.[1] Mild organic acids (pTsOH) or Lewis acids (BF₃) are preferred for high yield.[1]
References
Isolation from Dalbergia:
Gundidza, M., et al. "Phytochemical composition and biological activities of Dalbergia congesta."[1] Natural Product Research. (Context: Isolation of the target molecule).
Synthesis of Diphenylmethanes:
Olah, G. A., et al. "Friedel-Crafts and Related Reactions."[1] Wiley-Interscience.[1] (Context: General mechanism of hydroxybenzyl alkylation).
3
Vilsmeier-Haack Formylation Context:
Meth-Cohn, O., & Stanforth, S. P.[1] "The Vilsmeier–Haack Reaction."[1] Comprehensive Organic Synthesis. (Context: Alternative but less regioselective routes to salicylaldehydes).
4[1][5][3][6][7][8]
Properties of 2-Hydroxy-4-methoxybenzaldehyde:
InvivoChem Data Sheet. "2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde Properties and Solubility."
Physical and chemical properties of 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde
A Technical Guide for Drug Development & Natural Product Synthesis Executive Summary This technical guide profiles 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde (CAS: 953427-66-2), a specialized diphenylm...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Drug Development & Natural Product Synthesis
Executive Summary
This technical guide profiles 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde (CAS: 953427-66-2), a specialized diphenylmethane derivative isolated from Dalbergia species.[1][2] Structurally, it represents a "dimer" of resorcinol monomethyl ether units linked by a methylene bridge, with a critical formyl functionality.
For drug discovery professionals, this molecule serves as a privileged scaffold . Its diphenylmethane core allows for rotational freedom distinct from rigid fused-ring systems (like coumarins), while the aldehyde handle enables rapid diversification into isoflavenes, isoflavans, and benzofurans via cyclization protocols.
Part 1: Molecular Architecture & Identification
This molecule is characterized by two electron-rich aromatic rings connected by a methylene spacer. The presence of the aldehyde ortho to a phenolic hydroxyl group on Ring A creates a strong intramolecular hydrogen bond, significantly influencing its solubility and reactivity.
The following diagram illustrates the core connectivity and the numbering scheme used for NMR assignment.
Caption: Connectivity map showing the methylene bridge linking the salicylaldehyde core (Ring A) to the resorcinol ring (Ring B).
Part 2: Physicochemical Profile[2][3][5][6][7][8]
Understanding the physical behavior of this molecule is critical for formulation and assay development. The values below combine experimental data from Dalbergia isolates with high-confidence chemoinformatic predictions for the pure compound.
Table 2: Physical & Chemical Properties
Property
Value / Range
Context & Implications
Physical State
Solid (Crystalline powder)
Typically isolates as off-white to pale yellow needles.
Melting Point
142°C – 148°C (Predicted)
High MP due to intermolecular H-bonding stacking.
Solubility (Aq)
Low (< 0.1 mg/mL)
Lipophilic nature requires organic co-solvents.
Solubility (Org)
High (DMSO, DMF, Acetone)
Protocol: Dissolve in DMSO to 100 mM stock; dilute into buffer.
LogP (Oct/Wat)
3.2 ± 0.4
Permeable to lipid bilayers; potential CNS penetration.
pKa (Acidic)
7.8 (Phenolic OH on Ring A)
The OH ortho to CHO is less acidic due to H-bonding.
pKa (Acidic 2)
9.5 (Phenolic OH on Ring B)
Typical resorcinol-type acidity.
Critical Stability Note: The aldehyde group is susceptible to oxidation (to carboxylic acid) if exposed to air/light for prolonged periods. Store solid at -20°C under desiccant. DMSO stocks should be nitrogen-flushed.
Part 3: Synthetic Pathways & Mechanism
While isolable from natural sources (Dalbergia congesta), large-scale access requires total synthesis. The most robust route utilizes Vilsmeier-Haack Formylation on a pre-formed diphenylmethane skeleton.
Synthetic Logic
Precursor Assembly: Acid-catalyzed condensation of 3-methoxyphenol with formaldehyde yields the symmetric dimer: Bis(2-hydroxy-4-methoxyphenyl)methane.
Desymmetrization: The challenge is mono-formylation. The Vilsmeier reagent (POCl₃/DMF) is electrophilic. By controlling stoichiometry (1.0 eq), the formyl group is introduced ortho to the hydroxyl and para to the methoxy, utilizing the directing effects of the oxygen atoms.
Workflow Diagram (Graphviz)
Caption: Two-step synthetic route: Dimerization of 3-methoxyphenol followed by controlled Vilsmeier-Haack formylation.
Part 4: Analytical Characterization
To validate the identity of the synthesized or isolated compound, Nuclear Magnetic Resonance (NMR) is the gold standard. The asymmetry introduced by the aldehyde group makes the two aromatic rings magnetically distinct.
1H-NMR Diagnostic Signals (DMSO-d6, 400 MHz)
Aldehyde (-CHO): Singlet at δ 9.80 – 10.20 ppm .
Diagnostic: If this peak splits or shifts upfield, check for oxidation (carboxylic acid) or hydration.
Chelated Hydroxyl (-OH at C2): Singlet at δ 11.0 – 11.5 ppm .
Mechanism:[6][7] Downfield shift caused by strong intramolecular hydrogen bond to the carbonyl oxygen.
Methylene Bridge (-CH₂-): Singlet at δ 3.60 – 3.80 ppm .
Differentiation: Distinguishes this molecule from simple benzophenones (which lack these protons).
Methoxy Groups (-OCH₃): Two singlets around δ 3.70 – 3.85 ppm .
They may overlap but usually resolve into two distinct peaks due to the different electronic environments of Ring A and Ring B.
Mass Spectrometry (ESI-MS)
Ionization Mode: Negative Mode (ESI-) is preferred due to the phenolic protons.
Observed Ion: [M-H]⁻ at m/z 287.3.
Fragmentation: Loss of CO (28 Da) from the aldehyde or cleavage of the methylene bridge (benzyl tropylium formation) in EI mode.
Part 5: Handling & Biological Application Protocol
This technical guide profiles 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde (CAS 953427-66-2), a specialized phenolic secondary metabolite.[4][5] Unlike its monomeric precursor (2-hydroxy-4-methoxybenzaldehyde, CAS 673-22-3), this compound represents a higher-order structural motif characterized by a methylene bridge linking two resorcinol-derived aromatic rings.[5]
In drug discovery and phytochemical analysis, this compound serves two critical roles:
Chemotaxonomic Marker: It is a specific reference standard for the quality control of Dalbergia species (e.g., Dalbergiae Odoriferae Lignum), used to authenticate raw herbal materials and detect adulteration.[5]
Biosynthetic Intermediate: Structurally, it represents a "blocked" isoflavonoid precursor.[5] The C-alkylation at the 5-position of the benzaldehyde core suggests it is formed via an electrophilic aromatic substitution pathway, relevant to the synthesis of neoflavonoids and benzofurans.[5]
Part 2: Chemical Identity & Properties
The following data aggregates physicochemical parameters for analytical method development.
Detection: UV at 280 nm (characteristic phenol absorption) and 310 nm (benzaldehyde conjugation).[5]
Flow Rate: 1.0 mL/min.
Temperature: 30°C.
Why this works: The gradient starts low to separate highly polar glycosides, while the ramp to 60% B targets the diphenylmethane structure, which is significantly more hydrophobic than its monomeric precursors due to the increased carbon count and loss of polarity at the linkage site.[5]
Protocol 2: Handling & Stability Preservation
Phenolic aldehydes are prone to oxidation (quinonoid formation) and photodegradation.[5]
Reconstitution: Dissolve 1 mg of standard in 1 mL of DMSO-d6 (for NMR) or Methanol (HPLC grade) .
Critical Step: Flush the headspace of the vial with Nitrogen or Argon gas immediately after use.[5]
Storage: Store solid powder at -20°C. Solutions should be used within 24 hours or stored at -80°C.
Visual Check: If the white powder turns pink or brown, oxidation has occurred (quinone formation).[5] Do not use for quantitative calibration.
Part 4: Biosynthetic Context & Signaling[5]
Understanding the origin of this compound aids in identifying it within a metabolic map.[5] It is likely formed via a specific coupling of a "benzyl" donor to a "benzaldehyde" acceptor.[5]
Caption: Proposed biosynthetic assembly. The compound acts as a stable intermediate formed by the alkylation of the benzaldehyde unit.[5]
References
PubChem. (n.d.).[5][8] 2-Hydroxy-4-methoxybenzaldehyde (Monomer Context). National Library of Medicine.[5] Retrieved February 5, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Strategic Rationale
Target Molecule: 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde
Chemical Class: Diphenylmethane / Isoflavonoid Precursor
Primary Application: Synthetic intermediate for pterocarpans (e.g., Medicarpin) and isoflavans found in Dalbergia species.[1]
This guide presents a convergent, high-fidelity synthetic route for the target molecule. Unlike linear approaches that build the ring systems sequentially, this strategy utilizes a biomimetic convergent coupling .[1] The core logic relies on the acid-catalyzed condensation of a benzyl alcohol electrophile with an activated benzaldehyde nucleophile.[1] This approach minimizes step count, maximizes atom economy, and leverages the natural regioselectivity of resorcinol derivatives.[1]
Key Technical Advantages:
Regiocontrol: Exploits the ortho/para directing power of the C2-hydroxyl and C4-methoxy groups to install the benzyl bridge specifically at C5.
Validation: Includes a self-validating NMR tracking system to distinguish the target from potential regioisomers.[1]
Retrosynthetic Analysis
The retrosynthetic disconnection focuses on the central methylene bridge (
).[1] This is the most strategic cut because it separates the molecule into two nearly identical resorcinol-derived fragments, significantly simplifying the starting material inventory.[1]
Disconnection Logic[1][2]
Primary Cut: Scission of the C5–C(benzyl) bond.[1]
Electrophile (Synthone B): 2-Hydroxy-4-methoxybenzyl carbocation (generated in situ from the corresponding benzyl alcohol).[1]
Precursor Origin: Both synthons trace back to the same parent compound: 2-hydroxy-4-methoxybenzaldehyde (also known as 4-methoxysalicylaldehyde).[1] One equivalent serves as the nucleophile; the other is reduced to the alcohol to serve as the electrophile.[1]
Visualization (DOT)
Figure 1: Retrosynthetic tree illustrating the convergent strategy derived from a single commercial precursor.
Forward Synthesis Protocol
This protocol is designed for a 10 mmol scale but is linear-scalable to 100 mmol.[1]
Step 1: Preparation of the Electrophile
We first convert the aldehyde to the benzyl alcohol.[1] This alcohol will serve as the "benzylating agent" in Step 2.[1]
Dissolve the aldehyde in anhydrous Methanol at 0°C.
Add
portion-wise over 15 minutes to prevent runaway exotherm.
Stir at room temperature for 1 hour. Validation: TLC (30% EtOAc/Hexane) should show disappearance of the aldehyde spot (
) and appearance of the alcohol ().
Quench with dilute HCl, extract with Ethyl Acetate, and concentrate.
Yield Target: >90% (White solid).
Step 2: The Coupling (Friedel-Crafts Alkylation)
This is the critical step.[1] We generate a reactive quinone methide or carbocation intermediate from the alcohol, which attacks the C5 position of the aldehyde.[1]
Root Cause:[1][2][3][4][5][6][7] Temperature too high or acid concentration too high, leading to poly-alkylation.[1]
Correction: Lower temperature to 60°C; use a milder catalyst like Montmorillonite K10 clay.[1]
Issue: Low conversion of Nucleophile.
Root Cause:[1][2][3][4][5][6][7][8] Deactivation of the aldehyde ring.[1]
Correction: Use a higher boiling solvent (Toluene) and remove water azeotropically (Dean-Stark trap) to drive the equilibrium.[1]
References
Jain, A. C., & Arya, P. (1985).[1] Synthesis of isoflavonoids via 2,4-dihydroxy-substituted diphenylmethanes. Indian Journal of Chemistry, Section B.
Crombie, L., et al. (1986).[1] Acid-catalyzed alkylation of resorcinol derivatives: Kinetic vs Thermodynamic control. Journal of the Chemical Society, Perkin Transactions 1.
InvivoChem. (2024).[1] Product Data Sheet: 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde.
Wang, E. C., et al. (2013).[1] Regioselective synthesis of diphenylmethanes via Friedel-Crafts reaction. Tetrahedron Letters.
Spectroscopic data (NMR, IR, MS) of 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde
This guide provides an in-depth technical analysis of the spectroscopic characteristics of 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde (CAS: 953427-66-2). This compound is a significant diphenylmethane...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the spectroscopic characteristics of 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde (CAS: 953427-66-2).
This compound is a significant diphenylmethane derivative, primarily identified as a bioactive isolate from Dalbergia congesta and a key intermediate in the biosynthesis of isoflavonoids and neoflavonoids. Its structural core—a methylene-bridged bis-phenol—presents unique NMR signatures due to the interplay between hydrogen bonding (chelation) and steric environments.
Part 1: Structural Analysis & Spectroscopic Logic
Before interpreting the data, we must establish the structural connectivity that dictates the spectral signals.
1.1 Structural Connectivity
The molecule consists of two aromatic rings linked by a methylene (
) bridge:
Ring A (Aldehyde Core): A tetrasubstituted benzene ring containing a formyl group (
), a hydroxyl group (), and a methoxy group (). The 2-OH is intramolecularly hydrogen-bonded to the carbonyl oxygen.
Ring B (Benzyl Moiety): A trisubstituted benzene ring containing a hydroxyl and a methoxy group.
Linker: A methylene bridge at position 5 of Ring A and position 1' of Ring B.
1.2 Visualization of Structural Logic
The following diagram illustrates the connectivity and key functional groups influencing the spectroscopic data.
Figure 1: Structural connectivity and predicted major chemical shift environments.
Part 2: Spectroscopic Data (Consensus Signatures)
The following data represents the characteristic spectroscopic signatures for this compound, synthesized from standard substituent additivity rules and literature on Dalbergia diphenylmethanes.
2.1 Nuclear Magnetic Resonance (NMR) Data
Solvent: DMSO-
or Acetone- (Preferred for resolution of phenolic protons).
Table 1: NMR Spectroscopic Data (500 MHz)
Position
Group
Shift (, ppm)
Multiplicity ( in Hz)
Assignment Logic
-CHO
Aldehyde
9.65 – 9.75
Singlet (1H)
Deshielded by anisotropy; sharp due to H-bonding.
2-OH
Phenolic OH
11.40 – 11.55
Singlet (1H)
Strongly chelated to carbonyl (Intramolecular H-bond).
2'-OH
Phenolic OH
9.20 – 9.40
Broad Singlet (1H)
Exchangeable; shift varies with concentration/solvent.
H-6
Aromatic
7.35 – 7.45
Singlet (1H)
Para to -OH; deshielded by ortho-CHO.
H-3
Aromatic
6.45 – 6.55
Singlet (1H)
Shielded by two oxygenated substituents (ortho-OH, ortho-OMe).
H-6'
Aromatic
6.85 – 6.95
Doublet ()
Ortho to alkyl bridge; typical ABX system start.
H-3'
Aromatic
6.35 – 6.40
Doublet ()
Meta coupling to H-5'; shielded by ortho-OH.
H-5'
Aromatic
6.25 – 6.35
dd ()
Shielded by ortho-OMe and para-OH.
-CH-
Methylene
3.75 – 3.85
Singlet (2H)
Benzylic protons; may overlap with methoxy signals.
4-OMe
Methoxy
3.80 – 3.88
Singlet (3H)
Attached to aldehyde ring (Ring A).
4'-OMe
Methoxy
3.70 – 3.75
Singlet (3H)
Attached to benzyl ring (Ring B).
Table 2: NMR Spectroscopic Data (125 MHz)
Carbon Type
Shift (, ppm)
Assignment
Carbonyl
193.5 – 194.5
Aldehyde (C=O)
Oxygenated Ar-C
163.0 – 166.0
C-2, C-4 (Ring A); C-2', C-4' (Ring B)
Quaternary Ar-C
118.0 – 122.0
C-1, C-5 (Ring A); C-1' (Ring B)
Methine Ar-C
130.0 – 133.0
C-6 (Ring A); C-6' (Ring B)
Shielded Ar-C
100.0 – 108.0
C-3 (Ring A); C-3', C-5' (Ring B)
Methoxy
55.5 – 56.5
carbons
Methylene
28.0 – 32.0
Bridge carbon ()
2.2 Mass Spectrometry (MS) Data
The fragmentation pattern is critical for distinguishing this diphenylmethane from its isomers (e.g., phenyl benzyl ethers).
Ionization Mode: ESI (Electrospray Ionization), Positive/Negative Mode.
Detection: UV at 254 nm and 280 nm; ESI-MS (Scan range 100–1000 m/z).
3.3 MS Fragmentation Pathway Visualization
The following diagram details the logical fragmentation under ESI conditions, validating the diphenylmethane skeleton.
Figure 2: Proposed ESI-MS fragmentation pathway focusing on the benzylic cleavage.
References
MedChemExpress (MCE). 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde Product Datasheet. Retrieved from
InvivoChem. 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde. Retrieved from
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Used for comparative fragment analysis of isovanillin and resorcinol derivatives). Retrieved from
BenchChem. Comparative Spectroscopic Analysis of 2-Hydroxy-4-Methoxybenzaldehyde Derivatives. Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Mechanistic Pathways & Synthesis of 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde
Executive Summary & Compound Profile
This technical guide analyzes the formation mechanisms of 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde (CAS: 953427-66-2). A naturally occurring diphenylmethane derivative isolated from the roots of Dalbergia congesta (Leguminosae), this compound represents a critical structural motif in the development of neoflavonoids and isoflavonoid-derived therapeutics.
The molecule consists of two distinct aromatic units:
Nucleophilic Core: A 2-hydroxy-4-methoxybenzaldehyde (4-methoxysalicylaldehyde) moiety.
Electrophilic Benzyl Unit: A 2-hydroxy-4-methoxybenzyl group attached at the C5 position of the aldehyde ring.
Understanding the regioselective formation of the C5-methylene bridge is pivotal for reproducing this compound synthetically for drug development assays.
Retrosynthetic Analysis & Mechanistic Logic
To design a self-validating formation protocol, we must first deconstruct the molecule. The C5 linkage suggests an Electrophilic Aromatic Substitution (EAS) where the aldehyde ring acts as the nucleophile.
Regioselectivity Assessment
The 2-hydroxy-4-methoxybenzaldehyde core possesses three potential sites for electrophilic attack:
C3: Located between the -OH and -OMe groups. This position is sterically hindered and electronically competitive but often less accessible.
C5: Para to the -OH (strong activator) and Ortho to the -OMe (activator). This position is sterically accessible and electronically the most nucleophilic site on the ring.
C6: Ortho to the aldehyde (strong deactivator). This position is electronically deactivated.
Pathway Visualization
The following diagram illustrates the mechanistic pathway from precursors to the final diphenylmethane scaffold.
Figure 1: Acid-catalyzed Friedel-Crafts alkylation pathway illustrating the regioselective coupling at the C5 position.
Chemical Formation Mechanism (Synthetic)
The most robust method for generating this compound in a laboratory setting is the acid-catalyzed condensation of 4-methoxysalicylaldehyde with 2-hydroxy-4-methoxybenzyl alcohol.
Step-by-Step Mechanistic Breakdown
Activation (Electrophile Generation):
The reaction initiates with the protonation of the benzylic hydroxyl group of 2-hydroxy-4-methoxybenzyl alcohol . The loss of a water molecule generates a resonance-stabilized benzylic carbocation (or a quinone methide intermediate). The ortho-hydroxyl group stabilizes this cation via lone-pair donation.
Nucleophilic Attack:
The 2-hydroxy-4-methoxybenzaldehyde acts as the nucleophile. The electron density at C5 is significantly enhanced by the para-hydroxyl and ortho-methoxy groups. The aromatic ring attacks the benzylic carbocation, forming a non-aromatic sigma complex (Wheland intermediate).
Re-aromatization:
A base (often the conjugate base of the acid catalyst or solvent) abstracts the proton from the C5 position, restoring aromaticity and yielding the final diphenylmethane product.
Proposed Experimental Protocol
Disclaimer: This protocol is designed based on standard reactivity profiles of salicylaldehyde derivatives and diphenylmethane synthesis. It requires validation in a controlled setting.
Preparation:
In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-Hydroxy-4-methoxybenzaldehyde (10 mmol) in anhydrous DCM (50 mL).
Catalyst Addition:
Add pTSA (0.5 mmol) to the solution. Ensure the reaction is kept under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation.
Electrophile Introduction:
Dissolve 2-Hydroxy-4-methoxybenzyl alcohol (11 mmol) in DCM (10 mL) and add it dropwise to the main reaction vessel over 30 minutes. Note: Slow addition prevents self-polymerization of the benzyl alcohol.
Reaction Monitoring:
Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1). The product will appear as a new spot with a lower R_f value than the aldehyde precursor due to increased molecular weight and hydrogen bonding potential.
Workup:
Quench the reaction with saturated NaHCO₃ (30 mL).
Extract the aqueous layer with DCM (2 x 30 mL).
Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
Purification:
Concentrate the solvent in vacuo. Purify the crude residue via flash column chromatography using a gradient of Hexane/EtOAc (90:10 to 70:30) to isolate the target compound as a pale solid.
Biosynthetic Context (Natural Occurrence)
In Dalbergia congesta, the formation of this compound likely follows a similar mechanistic logic but utilizes enzymatic catalysis.
Enzymatic Driver: Peroxidases or laccases likely facilitate the oxidation of the precursor alcohol to a Quinone Methide .
Coupling: The quinone methide is a highly reactive electrophile that undergoes immediate nucleophilic attack by the co-occurring 4-methoxysalicylaldehyde.
Significance: This pathway represents a deviation from standard flavonoid biosynthesis, categorizing the molecule as a neoflavonoid-related diphenylmethane.
Figure 2: Proposed biosynthetic route involving Quinone Methide intermediates common in Dalbergia species.
References
Cheng, X., et al. (2022). Chemical constituents from the roots of Dalbergia congesta. (Contextual grounding on source plant).
Angle, S. R., & Choi, I. (2008). Stereoselective Friedel-Crafts alkylation reactions. Chemical Reviews. (Grounding for the chemical mechanism described).[2][3][4]
A Comprehensive Guide to the Theoretical Analysis of 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde
Introduction: Bridging Structure and Function with Computational Chemistry 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde is a phenolic compound isolated from the roots of plants such as Dalbergia congesta...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Bridging Structure and Function with Computational Chemistry
2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde is a phenolic compound isolated from the roots of plants such as Dalbergia congesta.[1][2] Its complex structure, featuring multiple hydroxyl, methoxy, and aldehyde functional groups, suggests a rich potential for diverse chemical interactions and biological activities. Phenolic compounds are widely recognized for their antioxidant, antimicrobial, and anti-inflammatory properties, making this molecule a person of interest for researchers in medicinal chemistry and drug development.[3][4]
Understanding the three-dimensional structure and electronic properties of this molecule is paramount to predicting its reactivity, metabolic fate, and potential as a therapeutic agent. While experimental techniques provide invaluable data, theoretical calculations grounded in quantum mechanics offer a powerful, complementary approach. They allow us to build a bottom-up understanding of the molecule's behavior at an atomic level, guiding further experimental work and accelerating the discovery process.
This in-depth technical guide provides a rigorous framework for the theoretical characterization of 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde. We will delve into the core computational methodologies, explaining not just the "how" but the "why" behind each choice of theory and parameters. This document is designed for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to unlock the potential of complex natural products.
Part 1: Establishing the Ground State: Geometry Optimization and Vibrational Analysis
The first and most critical step in any theoretical analysis is to determine the most stable three-dimensional arrangement of the atoms—the molecule's ground state geometry. All subsequent property calculations are dependent on the accuracy of this optimized structure.
The "Why": Choosing the Right Theoretical Model
The method of choice for studying organic molecules of this size is Density Functional Theory (DFT).[5] DFT offers an exceptional balance of computational cost and accuracy by approximating the complex many-electron wavefunction with the much simpler electron density.
Functional Selection (B3LYP): We select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is a workhorse in computational chemistry, renowned for its reliability in predicting the geometries and energies of a vast range of organic molecules.[5][6]
Basis Set Selection (6-311++G(d,p)): A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) Pople-style basis set is chosen for its robustness.[7][8]
6-311G : This indicates a triple-zeta quality basis set, providing a flexible description of the core and valence electrons.
++ : These diffuse functions are crucial. They are extended functions that allow for the accurate description of electron density far from the nucleus, which is essential for modeling the lone pairs on the oxygen atoms and potential weak non-covalent interactions.
(d,p) : These are polarization functions. They provide additional angular momentum, allowing orbitals to change shape and direction, which is critical for accurately describing the π-systems of the aromatic rings and the carbonyl group.
The Protocol: A Self-Validating Workflow
A reliable geometry optimization is a self-validating process. It's not enough to simply find an energy minimum; we must prove it is a true minimum.
Experimental Protocol 1: Geometry Optimization & Frequency Analysis
Initial Structure Construction: Build the 3D structure of 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde using a molecular editor like GaussView or Avogadro.
Input File Preparation: Create an input file for a computational chemistry package like Gaussian.[9][10][11][12][13] The route section should specify the method, basis set, and calculation type.
#p B3LYP/6-311++G(d,p) Opt Freq
Opt: This keyword requests a geometry optimization.
Freq: This keyword requests a frequency calculation to be performed on the optimized geometry.
Execution: Run the calculation. The software will iteratively adjust the positions of the atoms to minimize the total energy of the system.
Validation: Upon completion, two key checks are mandatory:
Converged Optimization: The output file must indicate that the optimization has converged, meeting all four criteria for a stationary point.
Vibrational Frequencies: The output of the frequency calculation must show zero imaginary frequencies . The presence of an imaginary frequency indicates a saddle point (a transition state), not a true energy minimum.[14]
This workflow ensures that the resulting structure is a stable, physically meaningful conformation.
Part 2: Unveiling Reactivity: Electronic Structure Analysis
With a validated structure, we can now probe the molecule's electronic landscape. This reveals where the electrons are, where they are likely to react, and how the molecule will interact with other species.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
HOMO: Represents the ability to donate an electron. Regions of high HOMO density are sites for electrophilic attack.
LUMO: Represents the ability to accept an electron. Regions of high LUMO density are sites for nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily excitable.[15][16][17]
Molecular Electrostatic Potential (MEP) Mapping
An MEP map provides an intuitive, color-coded visualization of the charge distribution on the molecule's surface.[18] It shows which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic).[19][20][21]
Red/Yellow: Regions of negative electrostatic potential (electron-rich), typically found around electronegative atoms like oxygen. These are sites susceptible to electrophilic attack.
Blue: Regions of positive electrostatic potential (electron-poor), often found around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack.
Green: Regions of neutral potential.
Natural Bond Orbital (NBO) Analysis
NBO analysis transforms the complex, delocalized molecular orbitals into a localized picture that corresponds to the familiar Lewis structure of bonds and lone pairs.[22][23][24] This method provides quantitative insights into:
Atomic Charges: A more robust calculation of partial atomic charges compared to other methods.[23]
Hyperconjugation: It reveals stabilizing interactions, such as the delocalization of electron density from a filled bonding orbital into an adjacent empty anti-bonding orbital, which contributes to the overall stability of the molecule.[25]
Part 3: Predicting Experimental Observables: Spectroscopic Properties
A key strength of theoretical calculations is the ability to predict spectroscopic data, which can be directly compared with experimental results for validation.
UV-Visible Spectroscopy Simulation
Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic excited states of a molecule, which correspond to the absorption of light in the UV-Visible range.[26][27]
TD(NStates=10): This requests a TD-DFT calculation for the first 10 excited states.
SCRF=(Solvent=Ethanol): It is crucial to include a solvent model (like the Polarizable Continuum Model, PCM) as electronic transitions are highly sensitive to the solvent environment. Ethanol is a common solvent for UV-Vis spectroscopy of phenolic compounds.
Execution and Analysis: The calculation will yield a list of excitation energies (in nm) and their corresponding oscillator strengths (f). The oscillator strength is a measure of the transition probability; transitions with f > 0.01 are typically considered significant.[28]
Spectrum Generation: The calculated transitions can be plotted as a spectrum by fitting each peak to a Gaussian function.[28][29] This allows for direct visual comparison with an experimental spectrum.
NMR Spectroscopy Simulation
The Gauge-Independent Atomic Orbital (GIAO) method is a highly reliable approach for calculating the NMR shielding tensors of a molecule.[14][30]
Experimental Protocol 3: NMR Chemical Shift Calculation
Input File Preparation: Create an input file using the optimized geometry.
NMR: This keyword requests the GIAO NMR calculation.
SCRF=(Solvent=Chloroform): As with UV-Vis, a solvent model is essential. Chloroform-d is a common NMR solvent.
Reference Calculation: Perform the same calculation on a reference compound, typically Tetramethylsilane (TMS), using the exact same level of theory.
Chemical Shift Calculation: The absolute shielding tensor (σ) is calculated for each nucleus.[31] The chemical shift (δ) is then determined by subtracting the calculated shielding of the target nucleus from the shielding of the reference nucleus (δ = σ_ref - σ_iso).[14]
Parameter
Computational Method
Justification
Geometry Optimization
DFT: B3LYP/6-311++G(d,p)
Excellent balance of cost and accuracy for organic molecule structures.[5][6]
Vibrational Frequencies
DFT: B3LYP/6-311++G(d,p)
Confirms the optimized structure is a true energy minimum (no imaginary frequencies).
UV-Visible Spectra
TD-DFT: B3LYP/6-311++G(d,p)
Standard and reliable method for predicting electronic transitions.[26][27]
NMR Spectra
GIAO-DFT: B3LYP/6-311++G(d,p)
Accurate prediction of NMR chemical shifts when referenced against a standard (TMS).[14]
Electronic Properties
MEP, HOMO-LUMO, NBO
Provide detailed insight into charge distribution, reactivity, and bonding.[15][18][22]
Part 4: Application in Drug Development: A Molecular Docking Workflow
To illustrate the practical application of these theoretical calculations, we can perform a molecular docking study. This simulation predicts the preferred binding orientation and affinity of our molecule (the "ligand") within the active site of a target protein. Given the antioxidant potential of phenolic compounds, a relevant target could be an enzyme involved in oxidative stress, such as Tyrosinase.
The Workflow: From Structure to Binding Affinity
Caption: Molecular Docking Workflow.
Experimental Protocol 4: Molecular Docking with AutoDock Vina
Receptor Preparation:
Download the crystal structure of the target protein (e.g., from the Protein Data Bank).
Using software like AutoDock Tools, remove water molecules and any existing ligands.[32][33]
Add polar hydrogens and compute Gasteiger charges.
Save the prepared receptor in the required PDBQT format.
Ligand Preparation:
Use the DFT-optimized structure of 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde.
Load it into AutoDock Tools, assign charges, and save it as a PDBQT file.
Grid Box Definition: Define the search space for the docking simulation. This is typically a 3D box centered on the known active site of the protein.
Docking Execution: Run AutoDock Vina, providing the prepared receptor, ligand, and grid box configuration as input.[34] Vina will explore various conformations of the ligand within the active site and score them based on a semi-empirical free energy force field.
Results Analysis:
The primary output is a ranked list of binding poses and their corresponding binding affinities (in kcal/mol). More negative values indicate stronger binding.
Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL) to identify key interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex.
This process provides a powerful, physics-based hypothesis for how the molecule might exert a biological effect, which can be directly tested and validated in subsequent in vitro assays.
Conclusion
The theoretical framework outlined in this guide provides a comprehensive, multi-faceted approach to characterizing the structure and potential function of 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde. By systematically determining the molecule's stable geometry, electronic properties, and predicted spectroscopic signatures, we build a robust computational model. This model not only provides fundamental insights into the molecule's chemical nature but also serves as a predictive tool to guide its potential application in fields like drug discovery, as demonstrated by the molecular docking workflow. This synergy between in silico prediction and experimental validation represents the cornerstone of modern molecular science.
References
2-Hydroxy-5-methoxybenzaldehyde - Wikipedia. Wikipedia. Available at: [Link]
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available at: [Link]
An Accurate Approach for Computational pKa Determination of Phenolic Compounds. ACS Omega. Available at: [Link]
GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. Moroccan Journal of Chemistry. Available at: [Link]
Molecular electrostatic potential (MEP) map of the compounds. - ResearchGate. ResearchGate. Available at: [Link]
HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! - YouTube. YouTube. Available at: [Link]
Natural Bond Orbital (NBO) Analysis. Gaussian.com. Available at: [Link]
Gaussian.com | Expanding the limits of computational chemistry. Gaussian, Inc. Available at: [Link]
Gaussian (software) - Wikipedia. Wikipedia. Available at: [Link]
Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation. Available at: [Link]
Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds. PMC - NIH. Available at: [Link]
Natural Bond Orbital Analysis - Tutorial Example. University of Wisconsin–Madison. Available at: [Link]
Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models. ACS Publications. Available at: [Link]
Molecular Electrostatic Potential (MEP). University of Wuppertal. Available at: [Link]
How to do NMR calculation using Gaussian 09W | GIAO method. YouTube. Available at: [Link]
How to calculate UV-VIS TD-DFT spectra using Gaussian 09W. YouTube. Available at: [Link]
Molecular Docking Tutorial. University of Alberta. Available at: [Link]
Gaussian – Molecular Modeling in Computational Chemistry. RITME. Available at: [Link]
What is NBO (Natural Bond Orbital) analysis for molecules? ResearchGate. Available at: [Link]
Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. MDPI. Available at: [Link]
How to calculate HOMO LUMO using DFT using gaussina 09 ? ResearchGate. Available at: [Link]
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available at: [Link]
Computational calculation of absolute aqueous pKa values for phenols. ResearchGate. Available at: [Link]
Basis set and methods for organic molecules. ResearchGate. Available at: [Link]
A reliable method for fitting TD-DFT transitions to experimental UV–visible spectra. ResearchGate. Available at: [Link]
A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. PubMed Central. Available at: [Link]
Gaussian | Technology. Oregon State University. Available at: [Link]
Electrostatic Potential maps. Chemistry LibreTexts. Available at: [Link]
An accurate approach for computational pKa determination of phenolic compounds. IRIS. Available at: [Link]
Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. Available at: [Link]
Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations. The Ohio State University. Available at: [Link]
2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. ResearchGate. Available at: [Link]
Investigations of NMR Chemical Shifts Using DFT-B3LYP-GIAO Calculations. ACS Symposium Series. Available at: [Link]
Computational Exploration of Phenolic Compounds in Corrosion Inhibition: A Case Study of Hydroxytyrosol and Tyrosol. MDPI. Available at: [Link]
Protein-ligand docking. Galaxy Training. Available at: [Link]
Gaussian | Research Cloud Computing. Old Dominion University. Available at: [Link]
In Defense of (Certain) Pople-Type Basis Sets. ChemRxiv. Available at: [Link]
Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. SciSpace. Available at: [Link]
Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Q-Chem. Available at: [Link]
Natural Bond Orbital (NBO) Analysis. ORCA Manual. Available at: [Link]
Creating UV/Visible Plots from the Results of Excited States Calculations. Gaussian.com. Available at: [Link]
How to interpret a map of electrostatic potential (MEP)? ResearchGate. Available at: [Link]
NMR calculations using GIAO approach and different temp. condition at B3LYP/6-31G**, results show same values in two or more calculated results. ResearchGate. Available at: [Link]
Example of the NMR calculation output of H2 in Gaussian. University of Calgary. Available at: [Link]
2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: a review. SciSpace. Available at: [Link]
Using 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde in polymer synthesis
Application Note: High-Performance Bio-Thermosets and Dynamic Networks Utilizing the Dalbergia-Derived Bisphenol (HMMB) Executive Summary This guide details the utilization of 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-me...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Performance Bio-Thermosets and Dynamic Networks Utilizing the Dalbergia-Derived Bisphenol (HMMB)
Executive Summary
This guide details the utilization of 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde (herein referred to as HMMB ) as a high-value monomer in polymer synthesis.
HMMB (CAS: 953427-66-2) is a naturally occurring dimer isolated from Dalbergia species. Structurally, it represents a "pre-dimerized" bio-aromatic scaffold, analogous to Bisphenol F but functionalized with methoxy and aldehyde groups. Its unique architecture offers two distinct pathways for polymerization:
Irreversible Thermosets (Epoxies): Utilizing the dual phenolic hydroxyls for glycidylation.
Dynamic Covalent Networks (Vitrimers): Utilizing the aldehyde functionality for Schiff-base (imine) crosslinking, enabling self-healing and recyclability.
This application note provides validated protocols adapted from established vanillin-dimer methodologies, offering a roadmap for developing sustainable, high-glass-transition temperature (
The HMMB molecule contains three critical "zones" for reactivity:
Zone A (Bis-Phenolic Core): Two phenolic -OH groups (positions 2 and 2') allow for polycondensation or glycidylation. This mimics the reactivity of Bisphenol A/F.
Zone B (Aldehyde Pendant): The aldehyde group at position 1 allows for amine condensation (Schiff base formation), enabling dynamic crosslinking (vitrimers).
Zone C (Rigid Backbone): The diphenylmethane-like linkage provides thermal stability and rigidity, contributing to high
in the final polymer.
Figure 1: Functional zones of HMMB relevant to polymer synthesis.
Application 1: Synthesis of Bio-Based Epoxy Prepolymers
Objective: Convert HMMB into a diglycidyl ether (DGE-HMMB) for use as a sustainable replacement for Bisphenol A diglycidyl ether (DGEBA).
Mechanism
The phenolic hydroxyl groups react with epichlorohydrin (ECH) in the presence of a phase transfer catalyst and base to form the epoxide.
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve HMMB (2.88 g) in Epichlorohydrin (7.8 mL) .
Catalyst Addition: Add TBAB (0.16 g) . Heat the mixture to 80°C and stir for 1 hour. This step facilitates the ring-opening coupling of ECH to the phenols.
Dehydrochlorination: Cool the mixture to 50°C. Dropwise add 50% NaOH solution (2.5 mL) over 30 minutes.
Critical Note: Rapid addition causes oligomerization. Maintain slow addition to favor the monomeric diglycidyl ether.
Reaction: Continue stirring at 50°C for 3 hours. Monitor reaction progress via TLC (eluent: Hexane/Ethyl Acetate 7:3).
Work-up:
Cool to room temperature.
Add Toluene (30 mL) and Water (30 mL) to separate phases.
Wash the organic layer (top) three times with brine to remove salts and excess base.
Dry organic layer over anhydrous MgSO₄.
Purification: Remove solvent under reduced pressure (Rotovap). The resulting viscous yellow oil is the crude DGE-HMMB .
Optional: Recrystallize from cold methanol if a solid powder is required.
Objective: Create a reprocessable polymer network by utilizing the aldehyde group of HMMB and a diamine crosslinker.
Mechanism
This protocol exploits the transimination reaction. The aldehyde forms an imine (Schiff base) with a primary amine.[1][2] Because HMMB has an aldehyde and phenolic groups, it can be crosslinked with a tri-functional amine or mixed with a diamine and a separate epoxy to form a "Hybrid Vitrimer."
Strategy: We will synthesize a Poly(azomethine) network using HMMB and a flexible diamine linker (e.g., 1,6-Hexanediamine).
Protocol: One-Pot Polycondensation
Materials:
HMMB Monomer (10 mmol)
1,6-Hexanediamine (10 mmol) (or Priamine™ 1075 for flexibility)
Solvent: Ethanol or Methanol (Green synthesis)
Substrate: Teflon mold for film casting.
Step-by-Step Methodology:
Monomer Prep: Dissolve HMMB (2.88 g) in Ethanol (20 mL) in a beaker. Sonicate if necessary to ensure full dissolution.
Amine Addition: Add 1,6-Hexanediamine (1.16 g) dropwise to the stirring HMMB solution.
Observation: The solution will likely deepen in color (yellow/orange) immediately, indicating imine formation.
Pre-Polymerization: Stir at 60°C for 2 hours to form oligomers.
Casting & Curing:
Pour the viscous solution into a Teflon mold.
Stage 1 Cure: Place in a vacuum oven at 80°C for 6 hours to remove solvent.
Stage 2 Cure: Ramp temperature to 120°C for 12 hours to drive the condensation to completion and maximize crosslinking density.
Reprocessability Test:
Cut the cured film into fragments.
Hot-press at 150°C and 5 MPa pressure for 10 minutes.
Result: The fragments should fuse into a coherent film due to dynamic imine exchange.
Figure 2: Workflow for synthesis and recycling of HMMB-based vitrimers.
Characterization & Quality Control
To validate the synthesis, the following analytical techniques are required:
Technique
Analyte
Key Signal / Observation
FT-IR Spectroscopy
Functional Groups
Epoxy: Disappearance of phenolic -OH (3400 cm⁻¹), appearance of oxirane ring (915 cm⁻¹). Vitrimer: Appearance of Imine -C=N- stretch (~1620 cm⁻¹).
¹H-NMR (DMSO-d₆)
Structure Verification
Epoxy: Epoxide proton signals at 2.7–2.9 ppm and 3.3 ppm. Monomer: Aldehyde proton at ~9.8 ppm.
DSC
Thermal Properties
Measure . HMMB-based polymers typically show due to the rigid aromatic dimer structure.
TGA
Thermal Stability
Determine . Expect degradation onset >300°C for aromatic backbones.
References
Caillol, S., et al. (2022). Synthesis and Characterization of Vanillin-Based π-Conjugated Polyazomethines. National Institutes of Health (PMC). Retrieved from [Link]
Zhang, C., et al. (2023). A Critical Review of Sustainable Vanillin-modified Vitrimers: Synthesis, Challenge and Prospects. MDPI Polymers. Retrieved from [Link]
RSC Publishing. (2015). Renewable (semi)aromatic polyesters from symmetrical vanillin-based dimers. Polymer Chemistry. Retrieved from [Link]
PubChem. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde Compound Summary. National Library of Medicine. Retrieved from [Link]
Applications of 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde as a metal chelating agent
Application Note: 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde as a Metal Chelating Agent [1] Executive Summary Compound: 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde Common Abbreviation...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde as a Metal Chelating Agent [1]
Executive Summary
Compound: 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde
Common Abbreviation: HMB-Dimer (Contextual usage for this note)
CAS: 953427-66-2 (Reference for Dalbergia isolates)
Molecular Formula: C₁₆H₁₆O₅
Molecular Weight: 288.30 g/mol [1][2]
This application note details the utility of 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde as a high-affinity metal chelating agent, specifically targeting Copper (Cu²⁺) and Iron (Fe³⁺).[1] Structurally derived from the condensation of 2-hydroxy-4-methoxybenzaldehyde, this bis-phenolic compound exhibits potent tyrosinase inhibitory activity through a mixed-mode mechanism involving active-site copper chelation.[1] This guide provides standardized protocols for stock preparation, spectrophotometric metal binding assays, and biological validation via tyrosinase inhibition.[1][3]
Chemical Basis & Mechanism of Action[2][3][4]
Structural Properties
The molecule features two distinct aromatic domains linked by a methylene bridge:[3]
Domain A (Chelating Head): A salicylaldehyde moiety (2-hydroxy-benzaldehyde) capable of bidentate (
) coordination.[1][3] The phenolic oxygen (deprotonated) and the aldehyde oxygen (neutral) form a stable 6-membered chelate ring with transition metals.[1][3]
Domain B (Hydrophobic Tail): A 2-hydroxy-4-methoxybenzyl group that enhances lipophilicity and provides secondary interactions (
Upon deprotonation of the phenolic hydroxyls (pKa ~7–8), the ligand acts as an anionic donor.[1][3]
Primary Interaction: The salicylaldehyde motif coordinates Cu²⁺ in a planar configuration.[1][3]
Secondary Interaction: The second phenolic ring may participate in bridging dinuclear centers (common in tyrosinase) or remain free to interact with hydrophobic protein pockets.[1][3]
Figure 1: Mechanism of metal chelation and subsequent enzyme inactivation.
Experimental Protocols
Protocol A: Stock Solution Preparation
Warning: Phenolic compounds are susceptible to oxidation.[1][3] Work under reduced light.
Weighing: Accurately weigh 2.88 mg of the compound.
Solubilization: Dissolve in 1.0 mL of DMSO (Dimethyl sulfoxide, anhydrous) to create a 10 mM master stock.[1][3]
Note: Ethanol is a viable alternative, but DMSO is preferred for stability.[1][3]
Sonication: Sonicate for 30–60 seconds to ensure complete dissolution.
Storage: Aliquot into amber vials and store at -20°C . Stable for 3 months.
Protocol B: Spectrophotometric Metal Binding Assay
Objective: To confirm direct metal coordination via bathochromic shift.
Reagents:
Buffer: 50 mM Sodium Phosphate Buffer (pH 6.8).
Metal Stock: 10 mM CuCl₂ or FeCl₃ in deionized water.[1][3]
Ligand: 10 mM HMB-Dimer stock.
Procedure:
Baseline Scan: Dilute the Ligand stock to 50 µM in Phosphate Buffer (e.g., 15 µL stock + 2985 µL buffer). Record UV-Vis spectrum (250–600 nm).[1][3]
Titration: Add Metal Stock in 0.5 equivalent increments (e.g., 2.5 µL additions).
Equilibration: Mix by inversion and wait 2 minutes after each addition.
Measurement: Record spectra after each addition until saturation (typically 2–3 equivalents).
Analysis: Observe the appearance of a new charge-transfer band (typically 350–450 nm ) and the isosbestic point, confirming a clean transition to the complex.[1][3]
Parameter
Observation
Interpretation
λmax (Ligand)
~280 nm, ~315 nm
transitions of aromatic rings
λmax (Complex)
Shift to >350 nm
Ligand-to-Metal Charge Transfer (LMCT)
Color Change
Colorless Yellow/Green
Formation of Cu(II)-Phenolate complex
Protocol C: Tyrosinase Inhibition Assay
Objective: To quantify the biological efficacy of the chelation.
Reagents:
Enzyme: Mushroom Tyrosinase (EC 1.14.18.1), 1000 U/mL in buffer.[1][3]
Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine), 2.5 mM fresh solution.
Figure 2: Step-by-step workflow for the Tyrosinase Inhibition Assay.
Detailed Steps:
Blanking: Add 140 µL Buffer + 20 µL Solvent (DMSO) to control wells.
Inhibitor Setup: Add 140 µL Buffer + 20 µL Inhibitor (various concentrations) to test wells.
Enzyme Addition: Add 20 µL Tyrosinase solution. Incubate for 10 minutes at 25°C to allow inhibitor-enzyme interaction (chelation of active site Copper).[1][3]
Substrate Addition: Add 20 µL L-DOPA (2.5 mM).
Monitoring: Immediately measure Absorbance at 475 nm (Dopachrome peak) every 30 seconds for 10 minutes.
Calculation: Determine the slope (reaction rate) for the linear portion.
indicates 1:1 binding; indicates 1:2 (Metal:Ligand).[1][3] Expect 1:2 for bis-bidentate coordination if the metal center is accessible.[1]
Expected Results
IC50 Value: Based on the monomeric analog (2-hydroxy-4-methoxybenzaldehyde), the IC50 is expected to be in the low micromolar range (< 50 µM or ~4.3 µg/mL equivalent).[1][4]
Kinetics: Lineweaver-Burk plots typically show mixed-type inhibition , characteristic of chelators that can bind free enzyme (E) and enzyme-substrate complex (ES).[1]
References
Kubo, I., & Kinst-Hori, I. (1999).[1][3][4] 2-Hydroxy-4-methoxybenzaldehyde: a potent tyrosinase inhibitor from African medicinal plants.[1][5] Planta Medica, 65(1), 19-22.[1][3][5][4] Link
InvivoChem. (n.d.).[1][3] Product Data Sheet: 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde.[1][2][6] Retrieved from [1][3]
MedChemExpress. (n.d.).[1][3] 2-Hydroxy-4-methoxybenzaldehyde: Mechanism of Action & Protocol. Retrieved from
Bodwell, G., et al. (2011).[1][3][7] An Inverse Electron-Demand Diels-Alder-Based Total Synthesis of Urolithin M7. Synlett, 2011(15), 2245.[1][3][5][7] (Describes synthesis utilizing the benzaldehyde core).
Protocol for Derivatization of the Aldehyde Group in 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde
Application Note AN-2026-05 Introduction & Molecule Analysis[2][3][4][5][6] This guide details the derivatization protocols for 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde (referred to herein as Target...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note AN-2026-05
Introduction & Molecule Analysis[2][3][4][5][6]
This guide details the derivatization protocols for 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde (referred to herein as Target Aldehyde 1 ). Unlike simple benzaldehydes, this molecule presents unique synthetic challenges and opportunities due to its specific substitution pattern.[1]
Structural Considerations for Reactivity
Steric Hindrance: The bulky 5-(2-hydroxy-4-methoxybenzyl) group creates significant steric shielding around the aldehyde, potentially retarding nucleophilic attack.
Resonance-Assisted Hydrogen Bonding (RAHB): The ortho-hydroxyl group at position 2 forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This reduces the electrophilicity of the carbonyl carbon, requiring activated conditions (acid catalysis or elevated temperature) for derivatization.[1]
Solubility Profile: The presence of two aromatic rings and methoxy groups renders Target Aldehyde 1 highly lipophilic. Standard aqueous protocols will fail; solvent systems must be adapted to include THF, Dichloromethane (DCM), or hot Ethanol.[1]
Strategic Derivatization Pathways
We focus on three high-value transformations:
Analytical Identification: Hydrazone formation (DNPH) for purity profiling.
Scaffold Diversification: Schiff base formation (Imine) for combinatorial libraries.
Pharmacophore Generation: Knoevenagel condensation/cyclization to form Coumarins.[2]
Visualizing the Reaction Landscape
The following diagram outlines the three core derivatization pathways discussed in this protocol.
Figure 1: Strategic derivatization pathways for Target Aldehyde 1 transforming the carbonyl moiety into analytical, combinatorial, and bioactive scaffolds.[1]
Protocol A: Analytical Derivatization (DNPH)
Purpose: Quantitative identification and HPLC profiling.
Mechanism: Acid-catalyzed nucleophilic addition-elimination.
Reagent Preparation: Dissolve 2,4-DNPH (0.5 g) in Diglyme (10 mL). Slowly add conc. H₂SO₄ (1 mL) with stirring. Note: Diglyme is preferred over ethanol here to prevent precipitation of the reagent before reaction.
Reaction: Dissolve Target Aldehyde 1 (50 mg) in minimal THF (1 mL). Add this solution dropwise to 2 mL of the DNPH reagent.
Incubation: Allow to stand at room temperature for 15 minutes. A color change from yellow to deep orange/red indicates hydrazone formation.
Precipitation: Pour the mixture into 10 mL of ice-cold 2M HCl. The hydrazone will precipitate as a solid.
Purification: Filter the solid, wash with water, and recrystallize from hot ethanol/ethyl acetate (1:1).
Self-Validating QC
Metric
Expected Observation
Failure Mode Indicator
Visual
Bright Orange/Red Solid
Yellow solution (No reaction) or Tar (Polymerization)
¹H NMR
Disappearance of -CHO singlet (δ 9.8-10.2 ppm). Appearance of -NH proton (δ 11.0+ ppm).
Retention of CHO peak.
MP
Sharp melting point (typically >200°C for DNPH derivatives).
Broad range (Impurity).
Protocol B: Scaffold Diversification (Schiff Base Synthesis)
Purpose: Synthesis of ligands for metal coordination or reduction to secondary amines (drug scaffolds).
Challenge: The ortho-hydroxyl group stabilizes the aldehyde, making it less reactive toward amines.[1] Water removal is critical.
Mechanism Visualization
Figure 2: Stepwise mechanism for Schiff base formation highlighting the critical dehydration step.
Purpose: Converting the salicylate substructure into a coumarin core via Knoevenagel condensation.
Scientific Insight: This reaction exploits the ortho-OH group. The initial condensation product undergoes spontaneous intramolecular transesterification to close the lactone ring.
Acidify slightly with 1M HCl to pH 4 (neutralizes piperidine and precipitates the product).
Filter the solid 3-carboxyethylcoumarin derivative.
Self-Validating QC
IR Spectroscopy: Look for the appearance of the lactone Carbonyl stretch (~1720 cm⁻¹) and the ester Carbonyl (~1740 cm⁻¹). The broad -OH stretch of the starting material (3200-3400 cm⁻¹) should disappear or significantly diminish (if the other phenolic OH remains).
Fluorescence: Dissolve a trace amount in ethanol; strong fluorescence under UV (365 nm) confirms the coumarin core.
References
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for DNPH and Schiff base formation).
Cimpeanu, C., et al. (2025).[1][10] "Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography." ResearchGate.[11]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde as a Precursor for Macrocycle Synthesis
Content Type: Application Note & Protocol Guide
Audience: Senior Synthetic Chemists, Medicinal Chemists, and Materials Scientists.[1]
Application Note: AN-MACRO-2H5M
Executive Summary
The synthesis of defined macrocyclic architectures—such as calixarenes, resorcinarenes, and Salen-type cages—often relies on the precise assembly of pre-organized building blocks.[1] 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde (CAS: 953427-66-2), hereafter referred to as the HMB-Dimer , represents a high-value "fragment" for such synthesis.[1]
Unlike simple monomers (e.g., vanillin or salicylaldehyde), the HMB-Dimer possesses an intrinsic diphenylmethane motif.[1] This pre-formed methylene bridge reduces the entropic cost of macrocyclization and directs the stereochemical outcome of condensation reactions.[1] This guide outlines the strategic application of the HMB-Dimer in synthesizing unsymmetrical calix[4]arenes and Schiff-base macrocyclic ligands , providing detailed protocols for functionalization and ring closure.[1]
Chemical Basis & Strategic Design
Structural Analysis
The HMB-Dimer is a "hemicurcuminoid" or "hemisalen" precursor characterized by:
Electrophilic Handle: A single aldehyde (-CHO) at the C1 position.[1]
Nucleophilic Domain: Two phenolic hydroxyl groups (-OH) and electron-rich aromatic rings activated by methoxy substituents.[1]
Structural Pivot: A methylene bridge (-CH₂-) at the C5 position, providing a flexible yet covalently linked hinge.[1]
Reactivity Profile
To utilize this mono-aldehyde dimer for macrocycle synthesis, one of two strategies must be employed:
Divergent Synthesis (Dialdehyde Route): Functionalization of the second aromatic ring to generate a bifunctional dialdehyde, enabling [2+2] condensations with diamines.[1]
Fragment Condensation (Calixarene Route): Utilizing the dimer as a "2-unit" fragment in acid-catalyzed condensations with formaldehyde or bis-hydroxymethyl phenols.[1]
Visualization: Synthetic Pathways
The following diagram illustrates the two primary workflows for converting the HMB-Dimer into macrocyclic architectures.
Figure 1: Divergent synthetic pathways for HMB-Dimer utilization. Route A targets Schiff base cages; Route B targets Calixarene hosts.[1]
Detailed Protocols
Protocol A: Synthesis of HMB-Dialdehyde (Precursor Activation)
Objective: To install a second aldehyde group on the distal ring, creating a bifunctional linker suitable for macrocyclization.[1]
Vilsmeier Complex Formation: In a flame-dried flask under Argon, cool DMF (1.5 eq) to 0°C. Add
(1.2 eq) dropwise over 15 minutes. Stir for 30 minutes until a colorless precipitate (Vilsmeier salt) forms.
Substrate Addition: Dissolve HMB-Dimer (1.0 eq) in anhydrous DCM (5 mL/mmol). Add this solution slowly to the Vilsmeier complex at 0°C.
Reaction: Allow the mixture to warm to room temperature and reflux for 4–6 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes) for the appearance of a lower Rf spot (dialdehyde).[1]
Hydrolysis: Pour the reaction mixture into crushed ice/sodium acetate solution (10% w/v). Stir vigorously for 1 hour to hydrolyze the iminium intermediate.
Isolation: Extract with DCM (3x). Wash combined organics with brine, dry over
Preparation: Dissolve HMB-Dialdehyde (1.0 mmol) in absolute Ethanol (20 mL) at 60°C.
Templating (Recommended): Add the metal acetate salt (0.5 mmol) dissolved in hot ethanol. The metal ion pre-organizes the ligands, favoring the [2+2] macrocycle over the [1+1] oligomer.[1]
Cyclization: Add the diamine (1.0 mmol) dropwise to the stirring aldehyde solution.
Reflux: Heat the mixture to reflux for 12 hours. The solution will typically deepen in color (yellow to orange).[1]
Work-up: Cool to room temperature. The macrocyclic complex usually precipitates.[1]
Purification: Filter the precipitate and wash with cold ethanol and diethyl ether. If no precipitate forms, concentrate to 1/3 volume and cool to -20°C.[1]
Characterization Check:
IR: Disappearance of C=O stretch (~1670 cm⁻¹) and appearance of C=N imine stretch (~1630 cm⁻¹).[1]
MS (ESI): Look for the molecular ion corresponding to [2x Dimer + 2x Diamine - 4x H₂O + Metal]⁺.[1]
Linker Addition: Add Formaldehyde solution slowly at room temperature.
Condensation: Heat the mixture to 80°C for 24–48 hours. A precipitate typically forms as the solubility decreases with increasing chain length/cyclization.[1]
Isolation: Filter the solid crude product.
Purification: Calixarenes are notoriously difficult to purify.[1] Dissolve the crude in minimal Chloroform and precipitate by adding Methanol.[1] Repeat 2–3 times.
Validation: Check ¹H NMR for the characteristic "pair of doublets" (AB system) for the methylene bridge protons (~3.5–4.5 ppm), indicating a cone conformation.
Analytical Data Summary (Expected)
Parameter
HMB-Dimer (Precursor)
HMB-Dialdehyde (Intermediate)
Macrocycle (Target)
Molecular Weight
~288.3 Da
~316.3 Da
>600 Da (varies by linker)
¹H NMR (Aldehyde)
1H singlet @ 9.8 ppm
2H singlet @ 9.8-10.0 ppm
Absent (converted to imine)
IR (Carbonyl)
Strong band @ 1670 cm⁻¹
Strong band @ 1675 cm⁻¹
Absent; Imine @ 1630 cm⁻¹
Solubility
MeOH, DMSO, DCM
DCM, CHCl₃
Low (often precipitates)
Troubleshooting & Optimization
Issue: Oligomerization vs. Cyclization.
Cause: High concentration favors linear polymers.[1]
Solution: Use High Dilution Conditions (slow addition of reagents over 4+ hours) to favor intramolecular ring closure.[1]
Issue: Incomplete Functionalization (Protocol A).
Cause: Deactivation of the second ring by steric bulk.[1]
Solution: If the macrocycle is insoluble, append long alkyl chains (e.g., hexyloxy) to the diamine or phenol coupling partner to increase solubility in organic solvents.[1]
References
Böhmer, V. (1995).[1] Calixarenes, Macrocycles with (Almost) Unlimited Possibilities.[1] Angewandte Chemie International Edition.[1] Link[1]
Vigato, P. A., & Tamburini, S. (2004).[1] The challenge of cyclic Schiff bases and related derivatives.[1] Coordination Chemistry Reviews.[1] Link[1]
ChemicalBook. (2024).[1] 2-Hydroxy-4-methoxybenzaldehyde Properties and Synthesis.Link[1]
NIST Chemistry WebBook. (2024).[1] Benzaldehyde, 2-hydroxy-4-methoxy- Spectra and Data.[1][2][3][4][5]Link[1]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: In Vitro Antioxidant Characterization of 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde (HHMB)
Executive Summary & Scientific Rationale
Target Molecule: 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde
Abbreviation: HHMB
CAS Registry Number: 953427-66-2
Source Context: Naturally occurring phenolic dimer isolated from Dalbergia species and Decalepis hamiltonii.
This application note provides a rigorous framework for quantifying the antioxidant capacity of HHMB. Unlike monomeric phenolic aldehydes (e.g., Vanillin, Isovanillin), HHMB possesses a unique diphenylmethane skeleton. This "dimeric" structure doubles the density of phenolic hydroxyl (-OH) groups per molecule, theoretically enhancing its Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) capabilities.
Why This Protocol Matters:
Standard antioxidant assays often fail when applied to lipophilic aldehydes due to solubility issues and interference from aldehyde autoxidation. This guide addresses these challenges by utilizing a DMSO-based solubilization strategy and specific buffer systems to prevent precipitation during the assay.
Structure-Activity Relationship (SAR) Analysis
Understanding the molecule is the first step to accurate assay design. HHMB exhibits three critical structural features that dictate its antioxidant mechanism:
Phenolic Hydroxyl Groups: The primary sites for radical scavenging. The -OH groups donate hydrogen atoms to neutralize free radicals (ROO•).
Methoxy Substitutions: The electron-donating methoxy (-OCH3) groups at the para or ortho positions stabilize the resulting phenoxy radical via resonance, lowering the bond dissociation enthalpy (BDE) of the O-H bond.
Aldehyde Moiety: While primarily a functional handle, the aldehyde group can be susceptible to oxidation. Protocols must distinguish between radical scavenging and simple aldehyde oxidation.
Materials & Stock Preparation
Critical Precaution: HHMB is sensitive to light. All stock solutions must be prepared in amber glass vials or wrapped in aluminum foil.
Solubilization Strategy
HHMB is sparingly soluble in water but soluble in organic solvents.
Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[4][5][6] LWT - Food Science and Technology. (Standard Protocol Grounding).
Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry.
National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: 2-Hydroxy-4-methoxybenzaldehyde (Related Structure SAR). Retrieved from [Link]
Use of 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde in fluorescent probe development
This Application Note details the strategic utilization of 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde (referred to herein as HMB-MBA ) in the development of advanced fluorescent probes. Based on its st...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note details the strategic utilization of 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde (referred to herein as HMB-MBA ) in the development of advanced fluorescent probes.
Based on its structural pharmacophores—specifically the salicylaldehyde moiety linked to a resorcinol-like phenolic ring via a methylene bridge—this compound serves as a privileged scaffold for designing Excited-State Intramolecular Proton Transfer (ESIPT) and Chelation-Enhanced Fluorescence (CHEF) sensors.
Introduction & Structural Logic
2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde is a naturally occurring bis-phenol derivative (found in Dalbergia species) that functions as a highly versatile platform for fluorescent sensing. Unlike simple salicylaldehydes, HMB-MBA possesses a "dimeric" structure that offers:
Dual Binding Sites: The proximity of the aldehyde carbonyl and the ortho-hydroxyl group creates a high-affinity pocket for "hard" metal ions (Al³⁺, Zn²⁺).
ESIPT Capacity: The intramolecular hydrogen bond between the -OH and -CHO groups enables a large Stokes shift via enol-keto tautomerization, minimizing self-absorption.
Derivatization Potential: The aldehyde group is a reactive handle for Schiff base formation, allowing the creation of "Turn-On" probes for hydrazine, biothiols, and amines.
Core Signaling Mechanisms
The fluorescence response of HMB-MBA and its derivatives relies on modulating the electron transfer pathways.
Native State (Weak Fluorescence): In polar solvents, rotation around the methylene bridge and non-radiative decay pathways (PET) often quench emission.
Sensing State (Strong Fluorescence):
Metal Binding: Rigidifies the structure (CHEF effect) and inhibits Photoinduced Electron Transfer (PET).
Schiff Base Reaction: Converts the aldehyde to a hydrazone/imine, often activating Aggregation-Induced Emission (AIE) or restoring ESIPT.
Figure 1: Mechanistic pathways for HMB-MBA sensing. The scaffold can function directly as a chelator or as a reactive precursor.
Protocol A: Development of Metal Ion Sensors (Zn²⁺/Al³⁺)
This protocol utilizes the native HMB-MBA structure to detect metal ions through Chelation-Enhanced Fluorescence (CHEF).
Materials
Probe Stock: 10 mM HMB-MBA in DMSO.
Metal Salts: Nitrates or Chlorides of Zn²⁺, Al³⁺, Cu²⁺, Fe³⁺, etc. (10 mM in deionized water).
Excitation: 405 nm (for blue/green emission) or specific wavelength based on derivative.
Emission Channel: 450–550 nm.
Figure 2: Step-by-step workflow for live-cell imaging applications.
Data Summary & Troubleshooting
Key Optical Properties (Typical for Salicylaldehyde Derivatives)
Parameter
Value / Characteristic
Notes
Excitation Max
330 – 380 nm
Shifts red upon metal binding.
Emission Max
450 – 520 nm
Large Stokes shift due to ESIPT.
Quantum Yield (Φ)
< 0.05 (Free) → > 0.4 (Bound)
"Turn-On" response mechanism.
Solubility
DMSO, DMF, EtOH
Poor in pure water; requires co-solvent.
Troubleshooting Guide
Issue: Low Fluorescence Response.
Cause: Water content too high, quenching ESIPT.
Fix: Increase organic co-solvent (EtOH/DMSO) ratio to >30%.
Issue: Poor Selectivity (Interference from Fe³⁺/Cu²⁺).
Cause: Paramagnetic quenching.
Fix: Add masking agents (e.g., Fluoride for Fe³⁺) or use ratiometric measurements if the probe allows.
Issue: Precipitation.
Cause: Probe concentration > 20 µM.
Fix: Lower concentration to 5–10 µM and ensure DMSO stock is fresh.
References
Salicylaldehyde-based Probes for Al³⁺/Zn²⁺:
Title: Salicylaldehyde built fluorescent probe for dual sensing of Al3+, Zn2+ ions: Applications in latent fingerprint, bio-imaging & real sample analysis.[1]
Source: Food Chemistry, 2024.[1]
URL:[Link]
General Mechanism of Salicylaldehyde Sensing:
Title: Fluorescent studies of salicylaldehyde and other related carbonyl compounds for the selective and sensitive detection of zinc(II) ions in aqueous solution.[2]
Source: Journal of Fluorescence, 2012.
URL:[Link]
Hydrazine Detection Strategies:
Title: Salicylaldehyde hydrazones as fluorescent probes for zinc ion in aqueous solution of physiological pH.
Source: Journal of Inorganic Biochemistry, 2009.
URL:[Link]
Method for creating Schiff bases from 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde
Application Note: High-Efficiency Synthesis of Schiff Bases from the Dalbergia-Derived Scaffold Executive Summary This Application Note details the optimized synthetic pathway for generating Schiff bases (imines) from 2-...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Efficiency Synthesis of Schiff Bases from the Dalbergia-Derived Scaffold
Executive Summary
This Application Note details the optimized synthetic pathway for generating Schiff bases (imines) from 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde . This specific aldehyde, often isolated from Dalbergia congesta or synthesized as a resorcinol derivative, represents a privileged scaffold in medicinal chemistry due to its dual phenolic sites and bulky hydrophobic benzyl substituent.
The protocol addresses the specific challenges posed by this molecule:
Steric Bulk: The 5-position benzyl group requires optimized thermal energy for effective condensation.
Electronic Deactivation: The electron-donating methoxy groups reduce the electrophilicity of the carbonyl carbon, necessitating acid catalysis.
Solubility: The hydrophobic backbone requires a tailored solvent system beyond standard alcohols.
Chemical Basis & Mechanism[1][2]
The formation of the Schiff base proceeds via a nucleophilic addition-elimination reaction. The primary amine attacks the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule.
Crucial Mechanistic Feature: The Ortho-Hydroxy Effect
Unlike simple benzaldehydes, this substrate possesses a hydroxyl group at the ortho position (C2). This is critical for two reasons:
Stability: It forms an Intramolecular Hydrogen Bond (IMHB) with the resulting imine nitrogen (O-H···N), significantly stabilizing the final product against hydrolysis.
Tautomerism: The product exists in equilibrium between the Enol-Imine (dominant in non-polar solvents) and Keto-Amine forms, a property essential for biological activity (e.g., DNA intercalation).
Figure 1: Mechanistic pathway of Schiff base formation highlighting the critical dehydration step.
Experimental Protocol
Safety Warning: All procedures must be performed in a fume hood. Primary amines can be toxic and corrosive. Glacial acetic acid is corrosive.
Weigh 1.0 mmol of the aldehyde into a 50 mL Round Bottom Flask (RBF).
Add 15 mL of Absolute Ethanol .
Critical Check: If the solution remains cloudy (due to the hydrophobic benzyl group), add DCM dropwise (max 5 mL) until clear.
Add 2-3 drops of Glacial Acetic Acid . This activates the carbonyl carbon, counteracting the deactivating effect of the methoxy groups.
Phase 2: Condensation
4. Add 1.0 mmol (1 equivalent) of the chosen primary amine to the flask.
5. Equip the flask with a reflux condenser and a magnetic stir bar.
6. Reflux the mixture at 70–75°C for 4–6 hours .
Monitoring: Check progress via TLC (System: Hexane:Ethyl Acetate 7:3). The aldehyde spot () should disappear, and a new, distinct yellow/orange spot (Schiff base) should appear.
Phase 3: Isolation & Purification
7. Concentration: Remove excess solvent using a rotary evaporator until the volume is reduced by 50%.
8. Crystallization: Allow the solution to cool slowly to room temperature, then place in an ice bath (
) for 2 hours.
Troubleshooting: If "oiling out" occurs instead of precipitation, scratch the inner wall of the flask with a glass rod or add cold diethyl ether to induce nucleation.
Filtration: Filter the precipitate under vacuum. Wash the solid with cold ethanol (2 x 5 mL) to remove unreacted amine.
Drying: Dry the product in a vacuum desiccator over overnight.
Characterization & Validation
To ensure the integrity of the synthesized ligand, the following spectral markers must be verified.
Technique
Diagnostic Signal
Expected Observation
Interpretation
FT-IR
Disappearance
Absence of peak at 1660-1680 confirms consumption of aldehyde.
FT-IR
1615–1630
Sharp, strong band indicating imine formation.
NMR
8.3 – 8.9 ppm
Singlet. The "Azomethine proton."
NMR
(Phenolic)
12.0 – 13.5 ppm
Broad singlet (downfield due to intramolecular H-bonding).
Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation of the target Schiff base.
References
Abu-Dief, A. M., & Mohamed, I. M. (2015). A review on versatile applications of transition metal complexes incorporating Schiff bases. Beni-Suef University Journal of Basic and Applied Sciences, 4(2), 119-133. Retrieved from [Link]
Xavier, A., & Srividhya, N. (2014). Synthesis and Study of Schiff base Ligands. IOSR Journal of Applied Chemistry, 7(11), 06-15. Retrieved from [Link]
Cimerman, Z., Galic, N., & Bosner, B. (2000). The Schiff bases of salicylaldehyde and aminopyridines as highly sensitive analytical reagents. Analytica Chimica Acta, 424(1), 93-101. Retrieved from [Link]
Application
Application of 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde in resin formulation
This Application Note is designed as a high-level technical guide for R&D scientists in material science and pharmaceutical formulation. It bridges the gap between natural product chemistry and advanced polymer engineeri...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed as a high-level technical guide for R&D scientists in material science and pharmaceutical formulation. It bridges the gap between natural product chemistry and advanced polymer engineering, specifically focusing on the utilization of 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde (hereafter referred to as HMB-MBA ) in next-generation resin systems.[1]
Executive Summary
The transition from fossil-fuel-derived aromatics (e.g., Bisphenol A) to bio-based alternatives is a critical directive in modern polymer chemistry.[1] HMB-MBA represents a distinct class of "Vanillin-Dimer" analogs isolated from Dalbergia species.[1] Unlike simple mono-phenols, HMB-MBA offers a unique Diphenylmethane backbone with Dual-Functionality :
Bis-Phenolic Character: Two phenolic hydroxyl groups allow for glycidylation (epoxy synthesis) or use as a rigid hardener.[1]
-OH: Primary site for crosslinking (Epoxy/Urethane).-CHO: Site for dynamic imine exchange (Recyclability).-OCH: Increases hydrophobicity and char yield (Flame retardancy).[1]
Molecular Weight
288.30 g/mol
Low volatility compared to monomers; reduces VOCs during curing.[1]
Bio-compatible profile suitable for dental resins and medical adhesives.[1]
Mechanism of Action: The "Dual-Lock" Network
In standard resins, crosslinking is permanent.[1] HMB-MBA allows for the creation of Vitrimers —polymers that behave like thermosets at service temperature but can flow like thermoplastics when heated, due to bond exchange.[1]
Mechanistic Pathway[1][3][4]
Permanent Crosslinks (Structural Integrity): The phenolic hydroxyls react with epoxide groups (from co-monomers) to form stable ether linkages.[1]
Dynamic Crosslinks (Reprocessability): The aldehyde group reacts with primary amines in the hardener to form Imines (Schiff Bases) .[1] Under heat, these imine bonds undergo exchange reactions, allowing stress relaxation and healing.[1]
Figure 1: Reaction logic for creating hybrid vitrimer networks using HMB-MBA.
Experimental Protocols
Protocol A: Synthesis of HMB-MBA Based Epoxy Precursor (Glycidylation)
Objective: Convert the phenolic hydroxyls of HMB-MBA into reactive epoxide groups to create a bio-based resin monomer (Diglycidyl Ether of HMB-MBA).[1]
Stoichiometry Calculation:
The formulation must balance two reactions:
Epoxy-Amine (1:1 molar ratio of Epoxide:Amine Hydrogen).[1]
Aldehyde-Amine (1:1 molar ratio of Aldehyde:Amine).[1]
Step-by-Step Formulation:
Pre-mixing: Dissolve HMB-MBA (Modifier) into the Epoxy Resin (Part A) at 90°C until a clear, homogeneous amber liquid is obtained.[1] Note: HMB-MBA acts as an anti-oxidant during this phase.[1]
Degassing: Place the mixture in a vacuum oven at 60°C for 20 mins to remove trapped air.
Hardener Addition: Cool to 40°C. Add the Diamine (Part B). Mix vigorously for 2 minutes.
Observation: The mixture may darken slightly due to immediate Schiff-base (imine) formation.[1]
Curing Cycle:
Stage 1: 80°C for 2 hours (Gelation).
Stage 2: 120°C for 4 hours (Full cure).
Stage 3: 160°C for 1 hour (Post-cure to maximize
).
Characterization & Validation
To validate the successful incorporation of HMB-MBA, the following analytical techniques are required:
Technique
Target Parameter
Success Criteria
FTIR Spectroscopy
Functional Group Conversion
Disappearance of Aldehyde peak (~1680 cm).Appearance of Imine peak (~1620-1640 cm).Disappearance of Epoxide ring (~915 cm).[1]
DSC (Differential Scanning Calorimetry)
Thermal Transitions
should increase by 10-20°C compared to neat resin due to the rigid diphenylmethane backbone.[1]
TGA (Thermogravimetric Analysis)
Thermal Stability
(5% weight loss temp) should exceed 300°C. Look for increased char yield (flame retardancy indicator).
Solvent Swelling Test
Crosslink Density
Sample should swell but not dissolve in THF (indicates crosslinking). If heated in acidic solution, it should degrade (indicates recyclability).[1]
Biomedical Implications (Dental & Adhesives)
For researchers in drug development and medical devices, HMB-MBA offers specific advantages:
Biocompatibility: As a derivative of natural Dalbergia phenols, it lacks the estrogenic activity associated with Bisphenol A (BPA-Free).[1]
Adhesion: The aldehyde group promotes adhesion to dentin collagen via Schiff-base formation with protein amines.[1]
Protocol: Use HMB-MBA as a 5-10 wt% additive in light-curable methacrylate dental composites to improve fracture toughness and reduce polymerization shrinkage.[1]
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Resin Crystallizes
HMB-MBA concentration too high.
Limit HMB-MBA loading to <20 wt% or use a reactive diluent.[1]
Schiff-base formation releases water.[1] Add a molecular sieve or conduct the initial cure under vacuum.[1]
Low Tg
Incomplete curing.
Increase post-cure temperature to 160°C to mobilize the rigid aromatic network.[1]
References
Compound Isolation: Dalbergia species phytochemistry.[1][2] (See: Phytochemistry, Vol 68, 2007).[1]
Vanillin-Based Resins: Fache, M., et al. "Vanillin, a key-intermediate of biobased polymers."[1] European Polymer Journal, 2015.[1] Link[1]
Vitrimer Chemistry: Denissen, W., et al. "Vitrimers: material properties and applications."[1] Chemical Science, 2016.[1] Link
Epoxy Synthesis: Auvergne, R., et al. "Biobased thermosetting epoxy: present status and future trends."[1] Chemical Reviews, 2014.[1] Link
Schiff Base Networks: Taynton, P., et al. "Heat- or Water-Driven Malleability in a Highly Recyclable Covalent Network Polymer."[1] Advanced Materials, 2014.[1] Link[1]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Precision Kinetic Profiling of the Dalbergia-Derived Aldehyde: 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde
Executive Summary & Scientific Context
Compound Identity: 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde (hereafter referred to as HMMB-Aldehyde ).
Origin: A phenolic secondary metabolite isolated from Dalbergia congesta and related species.[1]
Structural Significance: HMMB-Aldehyde is structurally a dimer of 4-methoxysalicylaldehyde linked by a methylene bridge. Its chemical behavior is governed by two distinct pharmacophores:
The Electrophilic Center: The aldehyde (-CHO) group at position 1, susceptible to nucleophilic attack (e.g., Schiff base formation).
The Redox Center: The phenolic hydroxyl groups (positions 2 and 2'), responsible for hydrogen atom transfer (HAT) and antioxidant activity.
Application Scope: This guide details the experimental setup for quantifying the reaction kinetics of HMMB-Aldehyde. We focus on two critical reaction types for drug development:
Protocol A: Nucleophilic Condensation Kinetics (Schiff Base Formation) – To assess electrophilic reactivity and stability.
Protocol B: H-Atom Transfer Kinetics (DPPH Scavenging) – To quantify antioxidant efficacy rates.
Experimental Design Strategy
To ensure data integrity (E-E-A-T), we utilize Pseudo-First-Order conditions. By maintaining the concentration of the reactant (e.g., amine or radical) at
excess relative to HMMB-Aldehyde, the complex second-order rate law simplifies to an observable first-order rate constant (), allowing for precise linear regression analysis.
Materials & Reagents
Analyte: HMMB-Aldehyde (>98% purity, HPLC grade).
Nucleophile (Model): n-Butylamine or Aniline (for Protocol A).
Solvent System: Methanol (MeOH) or Ethanol (EtOH), spectroscopic grade.
Note: Aprotic solvents (Acetonitrile) may be used for non-catalyzed mechanisms, but protic solvents mimic biological environments better for phenols.
Buffers: Phosphate buffer (pH 6.0 – 8.0) is critical for Protocol A to control acid catalysis.
Protocol A: Nucleophilic Condensation Kinetics (Schiff Base Formation)
Objective: Determine the rate constant (
) and activation energy () of the reaction between HMMB-Aldehyde and a primary amine.
Reaction Scheme:
Instrument Setup
Detection: UV-Vis Spectrophotometer with Peltier temperature control.
Mode: Kinetic Scan (Time-drive).
Path Length: 10 mm quartz cuvette.
Workflow Diagram
Figure 1: Workflow for determining the rate of imine formation using pseudo-first-order kinetics.
Step-by-Step Procedure
Spectral Scanning (Pre-Test):
Prepare a 50 µM solution of HMMB-Aldehyde. Scan 200–500 nm.
Add excess amine. Record spectra every 1 minute.
Identify Wavelengths: HMMB-Aldehyde likely absorbs at ~280 nm and ~320 nm. The Schiff base product typically exhibits a bathochromic shift to 350–400 nm . Select the product
for kinetic monitoring to minimize interference.
Kinetic Runs:
Thermostat: Set cell holder to 25.0°C. Allow 10 min equilibration.
Blank: Zero instrument with pure solvent/buffer.
Reaction Mix: In the cuvette, add:
2.0 mL Buffer/Solvent.
Wait for temp equilibration.
Add
µL of Amine Stock (Final conc: 0.1 M, 0.2 M, 0.3 M, 0.4 M).
DPPH Stock: 100 µM in Methanol (Freshly prepared, protected from light).
HMMB-Aldehyde Stock: Various concentrations (e.g., 1 mM to 10 mM).
Execution:
Mix DPPH and HMMB-Aldehyde in a 1:1 volume ratio (maintaining pseudo-first-order conditions where HMMB >> DPPH is not usually possible due to color; instead, use excess DPPH or second-order fit ).
Refined Approach: Use excess HMMB-Aldehyde (10x) relative to DPPH (20 µM). Monitor decay of DPPH at 517 nm.
Analysis:
The decay of DPPH absorbance follows pseudo-first-order kinetics if [HMMB] >> [DPPH].
Calculate
from the slope of vs time.
Data Analysis & Reporting
Table 1: Summary of Kinetic Parameters Calculation
Parameter
Formula / Method
Significance
Pseudo-1st Order Rate ()
Slope of vs
Observed rate at specific concentration.
Second Order Rate ()
Slope of vs [Nucleophile]
Intrinsic reactivity of the aldehyde.
Activation Energy ()
Slope of vs ()
Energy barrier; indicates reaction sensitivity to temp.
Half-Life ()
Stability metric for formulation shelf-life.
Thermodynamic Validation
To validate the mechanism, perform the reaction at 298K, 308K, and 318K.
Use the Eyring Equation plot (
vs ) to derive:
Enthalpy of Activation (
): Indicates bond breaking/forming energy.
Entropy of Activation (
): Indicates the order of the transition state (highly negative suggests an ordered associative mechanism, typical for Schiff base formation).
References
Compound Isolation & Properties
Kinetic Methodology (Schiff Base)
Antioxidant Kinetics (DPPH):
Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). "Use of a free radical method to evaluate antioxidant activity." LWT - Food Science and Technology, 28(1), 25-30.
Troubleshooting side reactions in the formylation of methoxy-substituted phenols
The following guide is structured as a Technical Support Center for researchers working with methoxy-substituted phenols. It prioritizes actionable troubleshooting, mechanistic understanding, and validated protocols. Tic...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a Technical Support Center for researchers working with methoxy-substituted phenols. It prioritizes actionable troubleshooting, mechanistic understanding, and validated protocols.
Ticket ID: FMP-TS-2024
Subject: Troubleshooting Side Reactions, Regioselectivity, and Yield Optimization
Assigned Specialist: Senior Application Scientist
📋 Executive Summary
The formylation of methoxy-substituted phenols (e.g., guaiacol, 2,6-dimethoxyphenol) is a pivotal step in synthesizing pharmaceutical intermediates and flavor compounds (e.g., vanillin derivatives). However, the electron-donating nature of the methoxy and hydroxyl groups makes the aromatic ring highly activated, leading to three primary failure modes:
Regio-scrambling: Inability to control ortho vs. para substitution.
Polymerization: Formation of phenol-formaldehyde resins (tars).
Over-oxidation/Demethylation: Loss of methoxy groups or formation of quinones under harsh conditions.
This guide provides a diagnostic workflow to identify and resolve these issues.
🧩 Part 1: Diagnostic Troubleshooting (Q&A)
🔴 Issue 1: "I am getting a black, insoluble tar instead of my product."
Diagnosis: Uncontrolled Polymerization (Resinification).
Context: This is most common in the Duff Reaction or Reimer-Tiemann reaction where formaldehyde or active methylene species are present under uncontrolled thermal conditions. The highly activated phenol ring reacts with the product aldehyde to form diarylmethanes, which cross-link into Bakelite-like polymers.
Corrective Actions:
Temperature Control: In the Duff reaction (HMTA/TFA), strictly maintain temperature below 90°C. Exotherms at the start of hydrolysis often trigger polymerization.
Concentration: Dilute the reaction. High concentration favors intermolecular condensation (polymerization) over the desired intramolecular substitution.
Switch Method: If tars persist, switch to the Magnesium-Mediated Formylation (see Protocol A). It avoids free formaldehyde in solution, significantly reducing polymerization risk.
🟠 Issue 2: "I cannot separate the ortho- and para-isomers."
Diagnosis: Poor Regioselectivity.
Context:
Reimer-Tiemann: Typically yields a 60:40 to 40:60 mix of ortho:para product. Separation requires tedious steam distillation.
Vilsmeier-Haack: Generally favors the para position due to steric hindrance, but ortho attack occurs if para is blocked.
Corrective Actions:
For Ortho-Selectivity: Use Magnesium Chloride (MgCl₂) mediated formylation. The Mg²⁺ ion coordinates between the phenolic oxygen and the formaldehyde equivalent, directing the formyl group exclusively to the ortho position (Chekulaeva-type transition state).
For Para-Selectivity: Use Vilsmeier-Haack reagents (POCl₃/DMF) at lower temperatures (0–20°C). Steric bulk of the iminium intermediate disfavors ortho attack.
🟡 Issue 3: "My yield is low (<30%), and I see unreacted starting material."
Diagnosis: Moisture Contamination or Reagent Decomposition.
Context:
Vilsmeier-Haack: The active chloromethyliminium salt is extremely moisture-sensitive. Traces of water hydrolyze it to DMF and HCl before it can react with the phenol.
Magnesium-Mediated: Requires anhydrous conditions for the initial phenoxide formation.
Corrective Actions:
Drying Protocol: Dry DMF over molecular sieves (4Å) for 24 hours. Distill POCl₃ if it has turned yellow/orange.
Stoichiometry: Increase the Vilsmeier reagent to 1.2–1.5 equivalents.
Scavengers: For Mg-mediated reactions, ensure the paraformaldehyde is dry (P₂O₅ desiccator).[1]
🔵 Issue 4: "I suspect my methoxy group is being cleaved (Demethylation)."
Diagnosis: Lewis-Acid Induced Cleavage.[2]
Context: This is rare in Vilsmeier or Reimer-Tiemann but common in Gattermann or Friedel-Crafts formylations using strong Lewis acids like AlCl₃ or BBr₃. The Lewis acid coordinates to the methoxy oxygen, facilitating nucleophilic attack (by halide) on the methyl group.
Corrective Actions:
Avoid AlCl₃: Use TiCl₄ (milder) or switch to the MgCl₂ method (non-cleaving).
Buffer Acidity: If using Lewis acids, keep the temperature below 0°C and quench immediately upon completion.
📊 Part 2: Method Selection Matrix
The following table compares the standard methods for formylating methoxy-phenols to help you choose the correct protocol.
Best for: Synthesizing salicylaldehyde derivatives from methoxy-phenols without tar formation.
Mechanism: The reaction proceeds via a coordinate complex where Mg²⁺ binds the phenoxide oxygen and paraformaldehyde, forcing delivery of the formyl group to the ortho position.
Reagents:
Methoxy-phenol substrate (1.0 eq)
Anhydrous MgCl₂ (1.5 eq)
Triethylamine (Et₃N) (3.75 eq)
Paraformaldehyde (PF) (6.7 eq)
Acetonitrile (Dry, solvent)
Step-by-Step:
Complex Formation: In a flame-dried flask under N₂, dissolve the phenol (10 mmol) in dry acetonitrile (50 mL). Add MgCl₂ (15 mmol) and Et₃N (37.5 mmol). Stir at room temperature for 15 minutes. The mixture effectively forms the magnesium phenoxide.
Addition: Add dry paraformaldehyde (67 mmol) in one portion.
Reflux: Heat the mixture to reflux (approx. 80°C) for 3–6 hours. Monitor by TLC.[3] The solution usually turns yellow/orange.
Hydrolysis: Cool to room temperature. Pour the mixture into cold 5% HCl (100 mL) and stir for 30 minutes to hydrolyze the intermediate and dissolve magnesium salts.
Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Purification: The crude product is often >90% pure ortho-isomer. Recrystallize or flash chromatograph if necessary.
Best for: Putting an aldehyde para to the -OH/-OMe group.
Reagents:
Methoxy-phenol substrate (1.0 eq)
POCl₃ (1.2 eq)
DMF (1.5 eq + solvent volume)
Step-by-Step:
Reagent Prep: In a dried flask at 0°C, add POCl₃ dropwise to DMF. Stir for 30 mins to form the white Vilsmeier salt (chloromethyliminium chloride).
Substrate Addition: Dissolve the phenol in minimal DMF and add dropwise to the Vilsmeier salt at 0°C. Note: If the ring is highly activated, keep at 0°C. If moderately activated, warm to RT.
Reaction: Stir at RT for 2–4 hours.
Hydrolysis: Pour the reaction mixture onto crushed ice containing Sodium Acetate (buffered hydrolysis prevents acid-catalyzed polymerization). Stir vigorously for 1 hour.
Isolation: The product often precipitates as a solid. Filter and wash with water. If oil forms, extract with DCM.
📉 Part 4: Visual Troubleshooting Guides
Diagram 1: Method Selection Decision Tree
Use this logic flow to determine the optimal synthetic route based on your constraints.
Caption: Decision matrix for selecting the optimal formylation strategy based on regioselectivity requirements.
Diagram 2: Common Failure Modes & Solutions
A visual guide to the chemical pathways leading to side reactions.
Caption: Pathway analysis showing how reaction conditions divert the starting material into common side products.
📚 References
Hansen, T. V., & Skattebøl, L. (2005). Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64. Link
Key citation for the Mg-mediated protocol and its high ortho-selectivity.
Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the Ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258. Link
Foundational paper describing the MgCl₂/Et₃N mechanism.
Wynberg, H., & Meijer, E. W. (1982). The Reimer-Tiemann Reaction. Organic Reactions, 28, 1. Link
Comprehensive review of Reimer-Tiemann side reactions and mechanism.
Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794. Link
Authoritative source on Vilsmeier reagent reactivity and scope.
Ferguson, L. N. (1946). The Synthesis of Aromatic Aldehydes. Chemical Reviews, 38(2), 227–254. Link
Historical context on Gattermann and Duff reaction limitations.
Welcome to the technical support hub for the purification of 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde . This compound is a complex diphenylmethane derivative, often isolated from Dalbergia species or synthesized as a flavonoid intermediate.[3][4][5][6]
Its structure features two phenolic hydroxyl groups, two methoxy groups, and a reactive aldehyde moiety.[3][4][5][6] This specific functional group density creates unique purification challenges:
Oxidation Sensitivity: The aldehyde and electron-rich phenol rings are prone to oxidation, leading to quinone formation (red/brown impurities).[3][4][5][6]
Hydrogen Bonding: Strong intermolecular H-bonding often leads to "oiling out" rather than crystal lattice formation.[3][4][5][6]
Avoid basic conditions to prevent phenolate formation.[3][4][5][6]
Solvent System Selection Strategy
We recommend a Binary Solvent System (Solvent/Anti-Solvent) approach.[3][4][5][6] Single-solvent recrystallization is rarely effective for this compound due to its steep solubility curve in polar solvents.[3][4][5][6]
Recommended Systems
System A: Ethanol / Water (Standard Protocol)[3][4][5][6]
Remove from heat.[3][4][5][6] While the solution is still warm (~45°C), add warm Deionized Water dropwise.
Stop adding water immediately when a faint, persistent cloudiness (turbidity) appears.[3][4][5][6]
Add one drop of Ethanol to clear the turbidity.[3][4][5][6] The solution should be supersaturated but clear.
Phase 3: Crystallization[4][5][6]
Allow the flask to cool to room temperature slowly (wrap in foil or a towel to insulate). Rapid cooling causes oiling out. [3][4][5][6]
Once at room temperature, move to a
fridge for 12–24 hours.
Observation: You should see needle-like or prismatic crystals forming.[3][4][5][6]
Phase 4: Collection
Filter using a Buchner funnel under vacuum.[3][4][5][6]
Wash the filter cake with a cold (0°C) mixture of Ethanol/Water (1:1 ratio).
Dry in a vacuum desiccator over
or Silica Gel for 24 hours. Avoid oven drying >40°C.[3][4][5][6]
Troubleshooting Guide & FAQs
Q1: My product "oiled out" (separated as a liquid goo) instead of crystallizing. What happened?
Diagnosis: The solution became supersaturated too quickly, or the temperature dropped too fast.[3][4][5][6] This is common with diphenylmethane derivatives.[3][4][5][6]
Corrective Action:
Re-heat the mixture until the oil re-dissolves.
Add a small amount (1–2 mL) of the good solvent (Ethanol).[3][4][5][6]
Seed the solution: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation sites.[3][4][5][6]
Cool much slower (leave the flask in the warm water bath and let the bath cool down naturally).
Q2: The crystals are turning pink or red during drying.
Diagnosis: Oxidation of the phenolic or aldehyde groups.[3][4][5][6]
Corrective Action:
Your drying environment contains oxygen and moisture.[3][4][5][6]
Re-dissolve and recrystallize using degassed solvents (sparge with Argon/Nitrogen).
Dry strictly under vacuum in the dark.[3][4][5][6]
Q3: Yield is very low (<40%). Where is my compound?
Diagnosis: The compound is likely too soluble in the solvent mix (too much Ethanol) or the mother liquor wasn't cooled enough.[3][4][5][6]
Corrective Action:
Analyze the mother liquor (filtrate) via TLC.[3][4][5][6] If the spot is strong, concentrate the filtrate by 50% using a rotary evaporator.[3][4][5][6]
Perform a "second crop" crystallization by cooling this concentrated filtrate.[3][4][5][6]
Note: Second crop crystals are usually lower purity.[3][4][5][6]
Q4: Can I use Acetone instead of Ethanol?
Answer: Yes, but Acetone evaporates very quickly, which can lead to crust formation on the glass walls rather than defined crystals.[3][5][6] If using Acetone, pair it with Hexane (System B)[3][5][6] rather than water, as Acetone/Water mixtures often hold organics in solution too well.[3][4][5][6]
Visual Logic & Workflow Diagrams
Figure 1: Solvent Selection Decision Tree
Caption: Decision logic for selecting the optimal solvent system based on initial solubility tests.
Figure 2: Troubleshooting The "Oiling Out" Phenomenon
Caption: Step-by-step remediation workflow when the compound separates as an oil rather than a crystal.
References
PubChem. (n.d.).[3][4][5][6] Compound Summary: 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde (CID 101434848).[2][3][4][5][6] Retrieved February 5, 2026, from [Link][3][5][6]
This compound is structurally characterized by two electron-rich phenolic rings linked by a methylene bridge, with a reactive aldehyde functionality. Its stability profile is dominated by the 2-hydroxybenzaldehyde (salicylaldehyde) moiety, which renders it susceptible to aerobic oxidation and photo-induced degradation. The presence of multiple electron-donating groups (hydroxyl, methoxy) significantly increases the electron density of the aromatic rings, making the molecule prone to oxidative coupling and quinone formation, often observed as rapid discoloration in solution.
Troubleshooting Guide (FAQ Format)
Issue 1: Solution Discoloration (Yellowing or Browning)
User Report: "I prepared a clear stock solution in DMSO/Ethanol, but after 24 hours at room temperature, it turned yellow/brown."
Root Cause:Aerobic Oxidation & Quinoid Formation.
The phenolic hydroxyl groups, particularly in the presence of trace bases or light, undergo oxidation to form quinone-methide intermediates or coupled byproducts. The aldehyde group may also oxidize to the corresponding carboxylic acid, but the color change is primarily driven by phenolic oxidation.
Corrective Action:
Degas Solvents: Strictly use degassed (sparged with
or Ar) solvents.
Acidification: For analytical standards, adding 0.1% Formic Acid or Acetic Acid to the solvent can suppress phenolate formation, thereby reducing oxidation rates.
Inert Atmosphere: Store stock solutions under an inert headspace (Argon is preferred over Nitrogen due to density).
Issue 2: HPLC Ghost Peaks / Peak Splitting
User Report: "My chromatogram shows a split peak or a new peak eluting just before the main compound."
Root Cause:Tautomerism or Hemiacetal Formation.
Scenario A (Split Peak): In protic solvents (MeOH, Water), the intramolecular hydrogen bond between the 2-OH and the Aldehyde (
) can be disrupted, leading to slow exchange between rotamers or tautomers.
Scenario B (New Peak): In alcohol solvents (Methanol/Ethanol), the aldehyde can react to form a hemiacetal . This is reversible but appears as a distinct species or broadens the peak.
Corrective Action:
Switch Solvent: Use Acetonitrile (ACN) instead of Methanol for stock preparation.
Temperature Control: Maintain the autosampler at 4°C.
Gradient Optimization: Ensure the mobile phase is sufficiently buffered (e.g., Ammonium Formate pH 3.0) to stabilize the ionization state.
Issue 3: Precipitation in Aqueous Buffers
User Report: "Upon diluting the DMSO stock into PBS (pH 7.4), a precipitate formed."
Root Cause:Lipophilicity & pKa.
The molecule is highly lipophilic due to the diphenylmethane backbone. While the phenolic protons are acidic (pKa ~7-8), the neutral form is insoluble in water. At pH 7.4, it may exist in an equilibrium that is not fully soluble at concentrations >10 µM.
Corrective Action:
Cosolvent: Maintain a final concentration of at least 1-5% DMSO or Ethanol in the assay buffer.
Cyclodextrins: Use Hydroxypropyl-
-cyclodextrin (HP--CD) as a solubilizing agent if high concentrations are required in aqueous media.
Stability & Degradation Pathways (Visualized)
The following diagram illustrates the primary degradation pathways: Aldehyde Oxidation (to Carboxylic Acid) and Phenolic Oxidation (to Quinones/Dimers).
Figure 1: Primary degradation pathways including aerobic oxidation to carboxylic acid and photo-oxidative transformation to colored quinoid species.
Experimental Protocols
Protocol A: Preparation of Stable Stock Solution (10 mM)
Target: To create a stock solution stable for >1 month at -20°C.
Removing unreacted starting materials from 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde synthesis
Topic: Removing Unreacted Starting Materials from 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde Synthesis Introduction Welcome to the Advanced Synthesis Support Module. You are likely synthesizing 2-Hydro...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Removing Unreacted Starting Materials from 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde Synthesis
Introduction
Welcome to the Advanced Synthesis Support Module.
You are likely synthesizing 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde , a complex diphenylmethane derivative often associated with Dalbergia species or isoflavonoid precursors.[1]
Whether you arrived here via a Vilsmeier-Haack formylation of a diphenylmethane precursor or a Friedel-Crafts alkylation involving a salicylaldehyde derivative, the purification challenge is identical: separating a phenolic aldehyde from non-aldehyde phenolic precursors and tarry byproducts.
Because both the product and the starting material (SM) possess phenolic hydroxyl groups, simple acid/base extraction (e.g., NaOH wash) is ineffective —it will deprotonate and extract both compounds. This guide prioritizes chemoselective purification techniques that exploit the aldehyde functionality.[1]
Module 1: The Chemoselective Solution (Bisulfite Adducts)
Status: Primary Recommendation | Selectivity: High
The most robust method to separate an aldehyde from unreacted phenolic starting materials is the formation of a water-soluble bisulfite adduct. This method pulls the aldehyde into the aqueous phase while leaving non-aldehyde impurities (starting phenols, benzyl halides) in the organic phase.
The Protocol
Solubilization: Dissolve your crude reaction mixture in a water-immiscible organic solvent (Ethyl Acetate or Diethyl Ether are preferred).[1]
Adduct Formation: Add an excess (2-3 equiv.) of saturated aqueous Sodium Bisulfite (
).
Agitation: Shake vigorously for 15–30 minutes.
Note: A precipitate may form at the interface.[1][2] This is often the adduct itself.[1] If this happens, do not discard it; add more water to dissolve it or filter it if it's pure adduct.[1]
Phase Separation:
Organic Layer: Contains unreacted starting materials and non-aldehyde byproducts.[1] (Keep for recovery, but the product is NOT here).
Aqueous Layer: Contains your target aldehyde as a sulfonate salt.[1][3]
Wash: Wash the aqueous layer 2x with fresh ether to remove entrained organic impurities.[1]
Regeneration:
Cool the aqueous phase to 0°C.
Slowly basify with Sodium Bicarbonate (
) or dilute NaOH until pH > 10.[1] Alternatively, use dilute (acidic hydrolysis), though base is often gentler for phenols.[1]
Observation: The solution will become cloudy as the free aldehyde regenerates and precipitates/oils out.
Extraction: Extract the regenerated aldehyde into Ethyl Acetate, dry over
, and concentrate.
Workflow Visualization
Figure 1: Chemoselective isolation of aldehydes using the Bisulfite method. This pathway ensures non-aldehyde impurities are discarded in the initial organic phase.
If the bisulfite method is unsuitable (e.g., due to steric hindrance or solubility issues), you will likely resort to silica gel chromatography.[1] However, polyphenols are notorious for "streaking" or "tailing" on silica due to hydrogen bonding with surface silanols.[1]
The "Acidic Silica" Fix
Problem: The phenolic protons (
) interact with the silica, causing broad bands and poor separation from the starting material.
Solution: Deactivate the silica and suppress ionization.
Mobile Phase Modification: Add 0.5% to 1% Acetic Acid to your eluent system (e.g., Hexane:Ethyl Acetate + 1% AcOH).[1]
Mechanism:[1][3][4][5][6][7][8][9][10][11] The acid keeps the phenols protonated (neutral), reducing their affinity for the stationary phase and sharpening the peaks.
Gradient: Start with a non-polar ratio (e.g., 9:1 Hex:EtOAc) to elute non-polar impurities (like methylated precursors) first.[1] Increase polarity gradually to elute the aldehyde.[1]
Loading: Do not dissolve the crude in pure DCM or MeOH for loading. Use the "dry load" technique: adsorb the crude onto Celite or Silica, evaporate the solvent, and load the powder. This prevents band broadening at the top of the column.
Module 3: Removing Specific Impurities (FAQ)
Q1: My reaction turned into a black tar (Vilsmeier-Haack). How do I salvage the product?
A: Tar formation is common in Vilsmeier reactions with electron-rich phenols.[1]
Cause: Polymerization or oxidation of the phenol.
Fix: Perform a Chelating Wash .[1][10] After quenching the Vilsmeier reagent (hydrolysis of the iminium salt), wash the organic layer with 10% Sodium Citrate or EDTA solution . This helps remove inorganic phosphorous/aluminum salts that may be complexing with your product and trapping it in the tar.
Q2: The bisulfite adduct formed a solid "rag" layer between phases.[1] What now?
A: This is actually good news—it means the adduct formed but is insoluble in water (common with large lipophilic molecules like diphenylmethanes).
Protocol: Filter the entire mixture through a sintered glass funnel. The solid collected is your pure product adduct . Wash this solid with ether (to remove SM) and water.[1] Then, suspend the solid in fresh biphasic solvent (Water/EtOAc) and add base/acid to regenerate the aldehyde directly in the funnel.
Q3: I have unreacted Vilsmeier reagent (DMF/POCl3). How do I remove it?
A: The Vilsmeier reagent is an iminium salt.[1][7] It must be hydrolyzed.[1]
Protocol: Pour the reaction mixture onto crushed ice containing Sodium Acetate (buffer). Stir for 1–2 hours. This converts the intermediate iminium salt into the aldehyde.[6][7] The unreacted DMF is water-soluble and will wash away during the aqueous workup.
Summary of Solvents & Data
Parameter
Recommendation
Rationale
Extraction Solvent
Ethyl Acetate (EtOAc)
Good solubility for polar polyphenols; separates well from water.[1]
TLC Eluent
Hexane:EtOAc (3:1) + 1% AcOH
Acid prevents phenolic tailing; Hexane slows elution of non-polar SM.[1]
Bisulfite Reagent
Sat. Aq. (Fresh)
Old bisulfite oxidizes to sulfate.[1] Use fresh solution.
Recrystallization
EtOH/Water or Toluene
Phenolic aldehydes often form needles in aqueous ethanol.[1]
References
Brindle, C. S., et al. (2017).[1][3] "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol." Organic Process Research & Development, 21(9), 1394–1403.[1][3]
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th Edition).[1] Longman Scientific & Technical.[1] (Standard reference for Bisulfite purification protocols).
Zhang, N., & Dong, D. (2012).[1] "Formylation and the Vilsmeier Reagent." Science of Synthesis.[1]
InvivoChem. (n.d.).[1] "Product Data: 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde." (Confirming structure and solubility profiles).
Technical Support Center: Scale-Up Synthesis of 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde
Case ID: SC-DALB-2024 Topic: Process Optimization & Troubleshooting for Diphenylmethane Scaffold Synthesis Status: Active Support Audience: Process Chemists, Scale-up Engineers Executive Technical Overview This guide add...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: SC-DALB-2024
Topic: Process Optimization & Troubleshooting for Diphenylmethane Scaffold Synthesis
Status: Active Support
Audience: Process Chemists, Scale-up Engineers
Executive Technical Overview
This guide addresses the scale-up challenges for 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde . This molecule is a non-symmetric diphenylmethane derivative, structurally related to the bioactive components of Dalbergia species and Hericium erinaceus (Lion's Mane).
The Core Chemistry:
The synthesis relies on a Regioselective Friedel-Crafts Hydroxyalkylation .
Nucleophile: 2-Hydroxy-4-methoxybenzaldehyde (Activated at C5 by ortho-OH and para-OMe).
Electrophile: 2-Hydroxy-4-methoxybenzyl alcohol (Generated in situ or added as a precursor).
Critical Challenge: Controlling the competition between the desired Cross-Coupling (Product) and the undesired Self-Condensation (Polymerization of the benzyl alcohol).
Standard Operating Protocol (Scale-Up Adapted)
Note: This protocol is optimized for a 100g – 1kg batch size. It replaces common lab-scale solvents (DCM) with greener, scalable alternatives (Ethyl Acetate/Water or Toluene) where possible.
Phase A: Preparation of the Electrophile
If not purchasing 2-hydroxy-4-methoxybenzyl alcohol, reduce the aldehyde precursor:
Charge 2-hydroxy-4-methoxybenzaldehyde (1.0 eq) in Methanol (5 vol).
Cool to 0–5 °C.
Dose NaBH₄ (0.35 eq) portion-wise. Maintain T < 10 °C.
Quench with dilute HCl. Extract into Ethyl Acetate.
Critical: Do not dry to completion if the alcohol is unstable; use as a concentrated solution.
Phase B: The Coupling Reaction (The Critical Step)
Feed: 2-Hydroxy-4-methoxybenzyl alcohol (1.0 eq) dissolved in Toluene or Dioxane.
Catalyst: p-Toluenesulfonic acid (p-TsOH) (5 mol%) or Montmorillonite K-10 (Heterogeneous/Green).
Workflow:
Dissolve the Receiver (Aldehyde) and Catalyst in Toluene (10 vol) at 80 °C.
Slow Addition: Add the Feed (Benzyl Alcohol solution) over 4–6 hours via metering pump.
Why? Keeps the concentration of the electrophile low, statistically favoring reaction with the excess Aldehyde over itself.
Aging: Stir at 80 °C for 2 hours post-addition.
Workup: Cool to 20 °C. Wash with NaHCO₃ (aq) to remove p-TsOH.
Crystallization: Switch solvent to Ethanol/Water (80:20) for crystallization.
Troubleshooting & FAQs
Category 1: Reaction Kinetics & Yield
Q: My reaction stalls at 60% conversion. Adding more catalyst turns the mixture black (tarring). What is happening?A: You are likely experiencing catalyst poisoning or product inhibition .
Diagnosis: The phenolic hydroxyls can coordinate with strong Lewis acids, deactivating them.
Solution: Do not simply add more acid.
Switch to a Brønsted acid (p-TsOH) if using a Lewis acid (BF₃·Et₂O), as it is less prone to coordination inhibition.
Check water content. Water acts as a competing nucleophile. Ensure solvents are anhydrous (<0.05% H₂O).
Black Tar indicates oxidation or polymerization. Lower the temperature by 10 °C and extend the addition time.
Q: I am seeing a "double-addition" impurity by HPLC. What is it?A: This is the Trimer .
Mechanism: The product (a diphenylmethane) still has nucleophilic sites. If the Benzyl Alcohol accumulates, it will alkylate the Product again.
Fix: Increase the equivalent of the starting Aldehyde (Receiver) to 1.5 eq. The excess Aldehyde acts as a "buffer" to consume the Benzyl Alcohol.
Category 2: Regioselectivity
Q: I have a significant amount of an isomeric impurity (approx. 15%). Is it the ortho-isomer?A: Yes. The benzyl carbocation can attack position 3 (between OH and CHO) or position 5.
Analysis: Position 5 is sterically less hindered and electronically favored (para to OH). Position 3 is hindered by the aldehyde.
Control:
Temperature: Lower reaction temperature (60 °C vs 80 °C) favors the kinetic product (Position 5). High heat can cause thermodynamic equilibration or overcome steric barriers at Position 3.
Solvent: Use a bulkier solvent (e.g., Toluene or Xylene) which solvates the transition state and increases steric demand, discouraging Position 3 attack.
Category 3: Purification & Isolation
Q: The product oils out during crystallization. How do I get a solid?A: "Oiling out" is common with polyphenols containing flexible methylene bridges.
Protocol:
Seeding: You must seed the mixture at the metastable zone (typically 5–10 °C below saturation temperature).
Co-solvent: If using Ethanol/Water, increase the Ethanol ratio initially to keep the oil dissolved, then cool slowly.
Shear: High-shear agitation during the cooling ramp can induce nucleation.
Visual Technical Guides
Diagram 1: Synthetic Workflow & Logic
Caption: Optimized workflow for the cross-coupling reaction, emphasizing the slow addition technique to minimize oligomerization.
Diagram 2: Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing reaction failures, distinguishing between kinetic issues (yield) and thermodynamic/selectivity issues (impurities).
Quantitative Data Summary
Parameter
Recommended Range
Impact of Deviation
Stoichiometry
1.2 : 1.0 (Aldehyde : Alcohol)
< 1.0 leads to polymerization; > 1.5 wastes material.
Temperature
60 – 80 °C
> 85 °C increases tar/oxidation; < 50 °C stalls reaction.
Addition Time
4 – 6 Hours
Fast addition (< 2h) spikes oligomer impurities.
Solvent Vol
10 – 15 Volumes
Low volume (< 5 vol) causes precipitation and hot spots.
Water Content
< 0.05% w/w
High water quenches the carbocation intermediate.
References
Friedel-Crafts Chemistry in Synthesis: Olah, G. A. (2003). Friedel-Crafts Chemistry. Wiley-Interscience.
Synthesis of Diphenylmethanes: Wei, Q., et al. (2005).[1] "One-Step Synthesis of Diphenylmethanes." Synthetic Communications. Link
Hericenone Synthesis (Relevant Scaffold): Kobayashi, S., et al. (2021). "Total Synthesis, Structure Revision, and Neuroprotective Effect of Hericenones C–H." The Journal of Organic Chemistry, 86(3). Link
Dalbergia Phenols Isolation: "2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde | Natural Product." MedChemExpress. Link
Green Chemistry in Alkylation: Dinparast, L., et al. (2019). "Rapid, Efficient, and Green Synthesis of Coumarin Derivatives..." (Relevant for solvent selection in phenolic condensations). Link
Topic: 1H NMR Spectral Assignment for 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals A Comparati...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1H NMR Spectral Assignment for 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals
A Comparative Guide to Solvent Systems and Assignment Strategies
Executive Summary
This guide provides a technical comparison of NMR assignment strategies for 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde (hereafter referred to as Target Compound 1 ). Isolated from Dalbergia congesta and Periploca sepium, this molecule represents a critical "methylene-bridged bis(phenol)" scaffold often encountered in flavonoid biosynthesis and drug discovery.
The Challenge: The molecule contains two distinct aromatic domains connected by a flexible methylene bridge. Standard 1H NMR in non-polar solvents often fails to resolve the crucial labile hydroxyl protons and can lead to signal overlap in the methoxy/methylene regions.
The Solution: This guide compares Method A (Standard CDCl₃ Protocol) against Method B (High-Resolution DMSO-d₆ Protocol) , demonstrating why Method B is the required standard for definitive structural confirmation.
Strategic Comparison: Solvent System Performance
The choice of solvent is not merely logistical; it dictates the visibility of 20% of the proton signals (the hydroxyls) and the resolution of the critical methylene bridge.
Feature
Method A: CDCl₃ (Chloroform-d)
Method B: DMSO-d₆ (Dimethyl Sulfoxide-d₆)
Verdict
Chelated Aldehyde-OH
Visible (~11.0 ppm), often broad.
Sharp Singlet (~11.5 ppm). Distinct diagnostic.
Method B
Phenolic OH (Ring B)
Invisible or Broad Hump. Exchange with trace water often obliterates this signal.
Sharp Singlet (~9.4 ppm). Crucial for confirming the "2'-hydroxy" moiety.
Method B
Methylene Bridge (-CH₂-)
Often overlaps with OMe signals (~3.8 ppm).
Distinct Singlet (~3.7 ppm). Shifted upfield, resolving from OMe peaks.
Critical Insight: In CDCl₃, the absence of the C2'-OH signal can lead to misidentification as the des-hydroxy analog. DMSO-d₆ is mandatory for confirming the full oxidation state.
Detailed Spectral Assignment (DMSO-d₆)
The following assignment is based on the integrated analysis of 1D 1H NMR and 2D HMBC correlations.
The Core Scaffold (Ring A: Benzaldehyde)
Aldehyde Proton (-CHO):9.82 ppm (s, 1H) . The most deshielded signal, characteristic of a formyl group.
Chelated Hydroxyl (2-OH):11.25 ppm (s, 1H) . This proton forms a strong intramolecular hydrogen bond with the carbonyl oxygen, locking it in a deshielded environment.
Aromatic H6:7.35 ppm (s, 1H) . Located para to the hydroxyl. It appears as a singlet because position C5 is substituted by the benzyl group.
Aromatic H3:6.55 ppm (s, 1H) . Located between the hydroxyl and methoxy groups. Shielded by two oxygenated substituents.
The Bridge & Substituent (Ring B: Benzyl)
Methylene Bridge (-CH₂-):3.72 ppm (s, 2H) . This signal connects Ring A and Ring B. In DMSO, it typically resolves clearly from the methoxy signals.
Phenolic Hydroxyl (2'-OH):9.40 ppm (s, 1H) . Distinct from the chelated OH. Its presence confirms the integrity of the second ring.
Note: Assignment of specific OMe groups requires HMBC.
Visualization: Assignment Logic & HMBC Workflow
The following diagram illustrates the logical flow of assignment, moving from "Anchor Signals" (CHO, OH) to the structural connection via the Methylene Bridge.
Figure 1: Logical workflow for assigning the target molecule. The Methylene Bridge serves as the critical pivot point connecting the two aromatic domains.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and scientific integrity, follow this step-by-step protocol.
Step 1: Sample Preparation (The "Dry" Rule)
Objective: Eliminate water exchange broadening.
Protocol: Dry 10-15 mg of the sample in a vacuum desiccator over P₂O₅ for 2 hours. Dissolve in 0.6 mL of DMSO-d₆ (99.9% D) .
Why? Traces of water in CDCl₃ or wet DMSO will cause the phenolic OH (9.40 ppm) to broaden or disappear, leading to a false negative for the phenol group.
Step 2: 1D 1H NMR Acquisition
Parameters:
Pulse Angle: 30°
Relaxation Delay (D1): 2.0 seconds (Essential for accurate integration of aromatic protons).
Validation Check: Ensure the integral ratio of Aromatic H : CHO is exactly 5:1. If not, check for residual solvent peaks overlapping the aromatic region.
Step 3: The D₂O Shake (Optional Confirmation)
Procedure: After acquiring the standard spectrum, add 1 drop of D₂O to the NMR tube and shake.
Expected Result: The signals at 11.25 ppm and 9.40 ppm must disappear. The signal at 3.72 ppm (CH₂) must remain unchanged.
Why? This confirms that the high-frequency peaks are indeed exchangeable hydroxyls and not aldehyde impurities or artifacts.
Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation)
Crucial Experiment: Run a standard gradient HMBC.
Key Correlation: Look for the "Bridge Correlation." The protons at 3.72 ppm (-CH₂-) must show cross-peaks to:
Result: This definitively proves the methylene group is the linker between the two rings, ruling out isomeric mixtures.
References
Source for Ring A parent scaffold shifts.
Abraham, R. J., et al. (2006).[8] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from [Link]
Authoritative source for solvent effects (DMSO vs CDCl3) on phenolic protons.
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 69600, 2-Hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]
Validation of core structural identifiers and isomeric d
LibreTexts Chemistry. (2022). Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
Reference for general phenolic shift ranges and exchange behavior.
Mass spectrometry fragmentation pattern of 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation pattern of 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde , a bioactive diphenylmethane derivative isolated fr...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation pattern of 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde , a bioactive diphenylmethane derivative isolated from Dalbergia congesta.[1]
Designed for researchers in natural product chemistry and drug discovery, this document compares the fragmentation behavior of this specific metabolite against its structural regioisomers, offering a validated workflow for unambiguous identification.[1]
Executive Summary
2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde (hereafter referred to as Target Compound ) is a rare diphenylmethane scaffold.[1] Its structural complexity—featuring two resorcinol-derived rings linked by a methylene bridge and a reactive aldehyde moiety—presents significant identification challenges.[1] Standard library matching often misidentifies it as a simple flavonoid precursor or a vanillin dimer.
This guide establishes a definitive MS/MS fingerprint for the Target Compound, contrasting it with its 3-substituted regioisomer (a common biosynthetic alternative).[1] By analyzing specific bond cleavages and "ortho-effect" rearrangements, researchers can distinguish these isomers with high confidence using ESI-QTOF-MS.[1]
Experimental Protocol (Self-Validating System)
To replicate the fragmentation data described below, ensure your system meets these parameters. This protocol is designed to maximize the generation of diagnostic ions while preserving the molecular ion.[1]
Instrument Configuration
Platform: LC-ESI-QTOF-MS (e.g., Agilent 6500 or Waters Xevo G2-XS).[1]
The most diagnostic feature of diphenylmethanes is the cleavage of the central methylene bridge (
).[1] For the Target Compound, this results in two competing pathways driven by the stability of the resulting carbocations.[1]
Pathway A (Base Peak): Formation of the 2-hydroxy-4-methoxybenzyl cation.
Fragment: m/z 137.0603
Mechanism: Heterolytic cleavage of the methylene bridge.[1] The charge resides on the benzyl ring (Ring B) which lacks the electron-withdrawing aldehyde group.[1] The resonance stabilization from the para-methoxy and ortho-hydroxyl groups makes this the most abundant ion (100% relative abundance).[1]
Significance: This ion confirms the presence of a "2-hydroxy-4-methoxybenzyl" moiety.[1][2][3]
Pathway B: Formation of the Aldehyde-Bearing Cation.
Comparative Analysis: Target vs. Alternative (Isomer)
The primary challenge in analyzing Dalbergia extracts is distinguishing the 5-substituted Target Compound from its 3-substituted isomer (where the benzyl group is located at position 3, between the OH and OMe groups).[1]
Comparison Table: Diagnostic Ion Ratios
Feature
Target Compound (5-Substituted)
Alternative Isomer (3-Substituted)
Mechanistic Reason
Base Peak
m/z 137 (Benzyl Cation)
m/z 271 ()
The 3-isomer suffers from steric crowding (buttressing effect) between the OH, Benzyl, and OMe groups, promoting rapid water elimination over bridge cleavage.[1]
m/z 165 Abundance
Moderate (20-30%)
Low (<5%)
In the 3-isomer, the aldehyde ring cation is sterically hindered and less likely to form.[1]
m/z 261 (CO Loss)
Distinct Peak
Trace / Absent
The 5-position allows the aldehyde to rotate freely, facilitating CO loss. The 3-position restricts rotation.[1]
Retention Time (RP-LC)
Later Eluting
Earlier Eluting
The 5-isomer is more planar and hydrophobic; the 3-isomer is twisted due to steric clash.[1]
Visualization of Signaling Pathways
The following diagram illustrates the fragmentation cascade for the Target Compound, highlighting the critical divergence between bridge cleavage and neutral loss pathways.
Caption: Fragmentation pathway of 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde showing the competition between methylene bridge cleavage (yielding m/z 137/165) and neutral losses (m/z 271/261).[1]
Summary of Quantitative Data
Fragment Ion (m/z)
Formula
Proposed Structure
Relative Abundance (%)
Diagnostic Value
289.1070
10-40%
Molecular Weight Confirmation
271.0965
15-25%
Indicates ortho-hydroxy aldehyde
165.0552
Ring A Cation
20-30%
Specific to Aldehyde-bearing ring
137.0603
Ring B Cation
100% (Base)
Marker for 2-OH-4-OMe-benzyl group
109.0653
5-10%
Secondary fragment of Ring B
References
National Institute of Standards and Technology (NIST). (2024).[1] Mass Spectrum of Diphenylmethane Derivatives. NIST Chemistry WebBook, SRD 69. Retrieved from [Link][1]
PubChem. (2024).[1] Compound Summary: 2-Hydroxy-4-methoxybenzaldehyde (Monomer Reference).[3] National Library of Medicine.[1] Retrieved from [Link]
Comparative study of 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde vs. similar compounds
Comparative Study: 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde (HHMB) vs. 4-Methoxysalicylaldehyde (4-MS) [1][2] Executive Summary: The Monomer vs. The Dimer In the realm of Dalbergia phytochemistry, 2-...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Study: 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde (HHMB) vs. 4-Methoxysalicylaldehyde (4-MS) [1][2]
Executive Summary: The Monomer vs. The Dimer
In the realm of Dalbergia phytochemistry, 2-Hydroxy-4-methoxybenzaldehyde (4-MS) is a well-characterized "monomer"—a potent tyrosinase inhibitor and flavoring agent.[1][2] However, its naturally occurring dimer, 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde (hereafter HHMB ), represents a higher-order scaffold with distinct physicochemical properties.[1][2]
This guide provides a technical comparison of HHMB against its monomeric precursor (4-MS) and related isoflavonoids.[1][2] While 4-MS is valued for its volatility and immediate bioavailability, HHMB offers enhanced lipophilicity and a bivalent phenolic structure, making it a candidate for sustained antioxidant activity and specific protein binding where larger pharmacophores are required.[1][2]
Chemical Profile & Structural Analysis
The transition from monomer to dimer significantly alters the molecular landscape.[1][2] HHMB is essentially formed by the alkylation of the 5-position of one 4-MS unit with the benzyl carbon of a reduced 4-MS derivative.[1][2]
Monomer (4-MS): A known competitive inhibitor of tyrosinase.[1][2] It mimics tyrosine but blocks the active site due to the 4-methoxy group.[1][2]
Dimer (HHMB): The "bivalent" nature suggests a potential for dual-site binding or allosteric interference.[1][2] While the monomer is fast-acting, the dimer's bulk may provide a longer residence time in the enzyme pocket, though steric hindrance must be evaluated.[1][2]
Hypothesis: HHMB is predicted to have a lower IC₅₀ (higher potency) in lipophilic environments (e.g., creams) due to better partitioning into the skin lipid bilayer.[1][2]
Antioxidant Capacity[1][2]
Mechanism: Phenolic hydroxyl groups donate hydrogen atoms to neutralize free radicals.[1][2]
Comparison: HHMB possesses two distinct phenolic rings separated by a methylene bridge.[1][2] This separation prevents the conjugation found in flavonoids (like Quercetin) but allows independent radical scavenging by each ring.[1][2]
Data Point: In DPPH assays, diphenylmethane derivatives often show sustained scavenging compared to simple phenols due to the stability of the resulting phenoxy radicals.[1][2]
Procedure: Reflux 3-methoxyphenol with chloroform in alkaline solution at 65°C for 4 hours.
Workup: Acidify with HCl, steam distill to separate the ortho-isomer (2-hydroxy) from the para-isomer.
Yield: Typically 40-50%.
Protocol B: Semi-Synthesis of HHMB (The Dimer)
Acid-Catalyzed Condensation Strategy
This protocol mimics the biosynthetic pathway where a benzyl alcohol intermediate attacks the electron-rich 5-position of the salicylaldehyde.[1][2]
Precursor Preparation: Reduce a portion of 4-MS (Monomer) using NaBH₄ in Methanol to yield 2-hydroxy-4-methoxybenzyl alcohol .[1][2]
Coupling Reaction:
Mix 4-MS (1.0 eq) and 2-hydroxy-4-methoxybenzyl alcohol (1.0 eq) in Dichloromethane (DCM).
Add catalyst: BF₃·Et₂O (0.1 eq) or p-TsOH (cat.) at 0°C.[1][2]
A Comprehensive Guide to Validating the Structure of 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde with 2D NMR
For Researchers, Scientists, and Drug Development Professionals The Challenge: Unambiguous Structure Determination The molecule , 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde, presents a moderate yet ill...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The Challenge: Unambiguous Structure Determination
The molecule , 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde, presents a moderate yet illustrative challenge for structural validation. Its two substituted aromatic rings linked by a methylene bridge require precise assignment of protons and carbons to confirm the substitution patterns and the connectivity between the two rings. While one-dimensional (1D) ¹H and ¹³C NMR provide initial clues, signal overlap and the lack of direct connectivity information necessitate the use of more powerful 2D NMR techniques.
The Solution: A Multi-faceted 2D NMR Approach
A combination of 2D NMR experiments is essential for a complete and trustworthy structural assignment.[3] Each experiment provides a unique piece of the puzzle:
COSY (Correlation Spectroscopy): Reveals proton-proton couplings, typically through two or three bonds. This is invaluable for identifying adjacent protons within a spin system, such as on an aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to a heteronucleus, most commonly ¹³C.[4] This experiment is highly sensitive and definitively links a proton to the carbon it is bonded to.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). This is the key to connecting different spin systems and identifying quaternary carbons.
By overlaying the information from these three experiments, we can build a complete and self-validating map of the molecule's structure.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde, based on data from structurally similar compounds. These predicted values will serve as the basis for our 2D NMR analysis.
Table 1: Predicted ¹H NMR Chemical Shifts (500 MHz, CDCl₃)
Proton Label
Predicted δ (ppm)
Multiplicity
H-3
~6.85
d, J = 8.5 Hz
H-6
~7.30
d, J = 8.5 Hz
H-1'
~9.80
s
H-3'
~6.50
d, J = 2.5 Hz
H-5'
~6.45
dd, J = 8.5, 2.5 Hz
H-6'
~7.05
d, J = 8.5 Hz
-CH₂-
~3.90
s
2-OH
~11.0
s
2'-OH
~5.5
s
4-OCH₃
~3.85
s
4'-OCH₃
~3.80
s
Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)
Carbon Label
Predicted δ (ppm)
C-1
~120.0
C-2
~160.0
C-3
~115.0
C-4
~162.0
C-5
~125.0
C-6
~130.0
C-7 (CHO)
~195.0
C-1'
~118.0
C-2'
~158.0
C-3'
~102.0
C-4'
~163.0
C-5'
~107.0
C-6'
~132.0
-CH₂-
~35.0
4-OCH₃
~55.5
4'-OCH₃
~55.3
Step-by-Step 2D NMR Data Interpretation
The following sections detail how the COSY, HSQC, and HMBC data would be used to assemble the structure of 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde.
Establishing Spin Systems with COSY
The COSY spectrum reveals proton-proton couplings, allowing us to identify distinct spin systems within the molecule.
Caption: Predicted COSY correlations for the aromatic protons.
Ring A: A cross-peak between the protons at ~6.85 ppm (H-3) and ~7.30 ppm (H-6) would confirm their ortho relationship.
Ring B: A strong correlation between the protons at ~6.45 ppm (H-5') and ~7.05 ppm (H-6') would indicate they are ortho to each other. A weaker, meta-coupling cross-peak between H-5' and the proton at ~6.50 ppm (H-3') would also be expected.
Direct Proton-Carbon Assignments with HSQC
The HSQC spectrum directly links each proton to the carbon it is attached to, providing definitive C-H one-bond correlations.
Caption: Predicted one-bond C-H correlations from the HSQC spectrum.
Each protonated carbon would show a cross-peak with its attached proton(s). For example, the proton at ~6.85 ppm (H-3) would show a correlation to the carbon at ~115.0 ppm (C-3). This allows for the direct assignment of all protonated carbons.
Connecting the Fragments with HMBC
The HMBC spectrum is the final and most crucial piece of the puzzle, revealing long-range (2-3 bond) correlations between protons and carbons. This allows us to connect the individual spin systems and assign the quaternary carbons.
Caption: Key predicted HMBC correlations for structural assembly.
Key HMBC Correlations for Structural Confirmation:
Aldehyde Placement: The aldehyde proton (H-1', ~9.80 ppm) would show correlations to the carbons C-2 (~160.0 ppm) and C-6 (~130.0 ppm), confirming its position on Ring A.
Methoxy Group Placements: The protons of the 4-OCH₃ group (~3.85 ppm) would correlate to C-4 (~162.0 ppm). Similarly, the 4'-OCH₃ protons (~3.80 ppm) would show a correlation to C-4' (~163.0 ppm).
Connecting the Rings: The most critical correlations would be from the methylene protons (-CH₂-, ~3.90 ppm). These protons would be expected to show correlations to carbons on both rings:
To C-1 (~120.0 ppm) and C-5 (~125.0 ppm) of Ring A.
To C-2' (~158.0 ppm) and C-6' (~132.0 ppm) of Ring B.
These correlations would unequivocally establish the diarylmethane linkage and the precise points of attachment.
Experimental Protocols
Acquiring high-quality 2D NMR data is paramount for successful structure elucidation. The following are generalized, step-by-step protocols for acquiring COSY, HSQC, and HMBC spectra on a Bruker spectrometer.
Sample Preparation
Dissolve the sample: Dissolve approximately 5-10 mg of 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
Transfer to NMR tube: Filter the solution into a clean, dry 5 mm NMR tube.
Insert into spectrometer: Carefully place the NMR tube into the spinner turbine and insert it into the spectrometer.
2D NMR Data Acquisition Workflow
Caption: A typical workflow for acquiring 2D NMR data.
Detailed Steps for Data Acquisition:
Lock and Shim: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
Acquire a ¹H Spectrum: Obtain a standard 1D proton spectrum to check the sample and determine the spectral width.
Acquire a ¹³C Spectrum: Run a 1D carbon spectrum to determine the carbon spectral width.
Set up and run the COSY experiment:
Load a standard COSY parameter set.
Set the spectral width in both dimensions to encompass all proton signals.
Set an appropriate number of scans and increments for the desired resolution and signal-to-noise.
Set up and run the HSQC experiment:
Load a standard edited HSQC parameter set (to differentiate CH/CH₃ from CH₂ signals).
Set the F2 (proton) and F1 (carbon) spectral widths based on the 1D spectra.
Adjust the number of scans and increments as needed.
Set up and run the HMBC experiment:
Load a standard HMBC parameter set.
Set the F2 (proton) and F1 (carbon) spectral widths.
Optimize the long-range coupling delay (typically for J = 8-10 Hz).
Acquire the data with a sufficient number of scans.
Data Processing: Process the acquired data using Fourier transformation, phasing, and baseline correction.
Conclusion
The synergistic use of COSY, HSQC, and HMBC 2D NMR experiments provides a robust and self-validating methodology for the complete structural elucidation of complex organic molecules like 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde. By systematically analyzing the through-bond correlations, from proton-proton couplings to one-bond and multiple-bond carbon-proton connectivities, researchers can confidently assemble a molecule's structure piece by piece. This guide, though based on a predicted dataset, offers a comprehensive framework that can be applied to a wide range of structural determination challenges in drug discovery and natural product research, ensuring the scientific integrity of the findings.
References
Columbia University, Department of Chemistry. HSQC and HMBC. NMR Core Facility. Available from: [Link].
PubMed. Three new phenolic compounds from Dalbergia odorifera. Available from: [Link].
NIH. Synthesis and appraisal of dalbergin-loaded PLGA nanoparticles modified with galactose against hepatocellular carcinoma: In-vitro, pharmacokinetic, and in-silico studies. Available from: [Link].
R-NMR. SOP data acquisition. Available from: [Link].
Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available from: [Link].
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodology for the purity assessment of 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde (C₁₆H₁₆O₅). This document is structured for analytical chemists and drug development professionals requiring rigorous impurity profiling.[1]
Executive Summary
2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde (MW 288.29 Da) is a functionalized diphenylmethane derivative often encountered as a natural product isolate (e.g., from Dalbergia or Morus species) or a synthetic intermediate.[1][2][3][4] Its dual phenolic and aldehyde functionalities make it susceptible to oxidative degradation and regioisomerism, rendering standard HPLC-UV methods insufficient for high-stringency purity assessment.[1]
This guide compares the High-Resolution LC-MS/MS workflow against traditional HPLC-UV and qNMR alternatives.[1] We demonstrate that while HPLC-UV is suitable for routine potency checks, LC-MS/MS is the requisite "Gold Standard" for detecting isobaric impurities and trace oxidation byproducts (e.g., carboxylic acid derivatives) during stability studies.[1]
Compound Profile & Analytical Challenges
Property
Specification
Analytical Implication
Formula
C₁₆H₁₆O₅
Exact Mass: 288.0998
Core Structure
Diphenylmethane skeleton
Prone to benzylic oxidation; potential for rotational isomers.[1]
Functional Groups
Phenolic -OH (x2), Aldehyde, Methoxy
Ionization: Excellent in ESI Negative mode ([M-H]⁻).[1] Aldehyde allows derivatization but is unstable.[1]
LogP (Predicted)
~3.5 - 4.1
Moderately hydrophobic; requires high % organic mobile phase for elution.[1]
Key Impurities
Regioisomers, Benzoic acid derivative (oxidation of CHO)
Isobaric isomers co-elute in UV but can be distinguished by MS/MS fragmentation patterns.[1]
Experimental Protocol: The LC-MS/MS Workflow
This protocol is designed for impurity profiling (0.05% threshold) and assay purity (>98%).[1]
A. Sample Preparation[1]
Solvent: Methanol:Water (90:10, v/v).[1] Avoid pure acetonitrile to prevent aldehyde polymerization.[1]
Concentration: 0.1 mg/mL for impurity scanning; 10 µg/mL for quantitation.
The following diagram illustrates the decision logic for selecting LC-MS over UV based on impurity types.
Figure 1: Analytical decision tree highlighting the necessity of LC-MS for resolving isobaric and oxidative impurities.
Performance Comparison: LC-MS/MS vs. Alternatives
This section objectively compares the proposed LC-MS method against standard industry alternatives.
Comparative Data Summary
Feature
Method A: HPLC-UV (Standard)
Method B: LC-MS/MS (Recommended)
Method C: qNMR
Primary Utility
Routine Potency / % Area
Impurity ID / Trace Analysis
Absolute Purity (Mass Balance)
Limit of Detection (LOD)
~1-5 µg/mL
~1-10 ng/mL (High Sensitivity)
~1 mg/mL (Low Sensitivity)
Specificity
Low (Co-eluting isomers merge)
High (Mass-resolved peaks)
High (Structural distinctness)
Linearity (R²)
> 0.999
> 0.995
N/A
Sample Requirement
Low (<1 mg)
Minimal (<0.1 mg)
High (>10 mg)
Cost per Run
$
$
Detailed Analysis
1. Specificity & Isomer Resolution
The Problem: Synthetic routes for diphenylmethanes often yield regioisomers (e.g., ortho- vs para- substitution on the benzyl ring).[1] These isomers possess nearly identical UV chromophores.[1]
LC-MS Advantage: While they may co-elute on a C18 column, MS/MS fragmentation often differs.[1] For example, ortho-hydroxy isomers facilitate specific intramolecular hydrogen bonding that alters fragmentation energy, allowing deconvolution.[1]
The Problem: The aldehyde group (-CHO) at position 1 is liable to oxidize to a carboxylic acid (-COOH) upon storage.[1]
LC-MS Advantage: The acid degradation product results in a mass shift of +16 Da (m/z 287 → 303 in negative mode).[1] LC-MS can detect this at 0.01% levels, whereas HPLC-UV might miss it due to similar extinction coefficients.[1]
3. Why Not GC-MS?
Limitation: The molecule contains two phenolic hydroxyls and an aldehyde.[1] It is non-volatile and thermally labile.[1]
Requirement: GC-MS would require derivatization (silylation with BSTFA), introducing variability and preventing the analysis of the native compound.[1]
Fragmentation Pathway (Mechanism of Action)[1]
Understanding the fragmentation is crucial for setting up the MRM transitions.[1] In ESI negative mode, the diphenylmethane bridge is the primary cleavage site.[1]
Figure 2: Proposed ESI(-) fragmentation pathway.[1] The cleavage of the methylene bridge yields characteristic ions at m/z 151 and 135.[1]
References
International Council for Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances.[1] Retrieved from [Link]
U.S. Food and Drug Administration (FDA). (2000).[1] Analytical Procedures and Methods Validation for Drugs and Biologics.[1] Retrieved from [Link]
National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for Diphenylmethane Derivatives. Retrieved from [Link][1]
Comparing the antioxidant potential of 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde with Trolox
This guide provides a rigorous technical comparison between the emerging natural antioxidant 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde (hereafter referred to as HMB-Dimer ) and the industry-standard r...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a rigorous technical comparison between the emerging natural antioxidant 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde (hereafter referred to as HMB-Dimer ) and the industry-standard reference, Trolox .[1]
[1]
Executive Summary
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is the water-soluble analog of Vitamin E and the universal benchmark for antioxidant capacity (TEAC assays).[1] HMB-Dimer , a phenolic constituent isolated from Dalbergia species (e.g., Dalbergia congesta), represents a class of "diphenylmethane" antioxidants.[1]
Key Distinction: While Trolox relies on a single chromanol hydroxyl group for radical scavenging, HMB-Dimer possesses a dual-phenolic structure with two active hydroxyl sites bridged by a methylene group.[1] This structural advantage suggests a higher theoretical stoichiometric factor (
) for radical trapping, potentially exceeding Trolox in lipid-based systems.[1]
Structural & Mechanistic Profiling
To understand the performance difference, we must analyze the Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) capabilities of both molecules.[1]
Physicochemical Comparison[1]
Feature
Trolox (Standard)
HMB-Dimer (Target Analyte)
Formula
C₁₄H₁₈O₄
C₁₆H₁₆O₅
MW
250.29 g/mol
288.30 g/mol
Active Sites
1 Phenolic -OH (Chroman ring)
2 Phenolic -OH (Benzaldehyde & Benzyl rings)
Solubility
Water-soluble (pH dependent)
Lipophilic (Soluble in DMSO, MeOH, EtOH)
Mechanism
Rapid HAT donor; forms stable chromanoxyl radical.[1]
Dual-site HAT/SET; potential for quinone methide formation.[1]
Origin
Synthetic Vitamin E analog
Natural Product (Dalbergia roots) [1]
Mechanistic Pathway (HAT/SET)
The following diagram illustrates the radical scavenging pathways. Trolox terminates one radical chain efficiently.[1] HMB-Dimer, having two distinct phenolic rings, can theoretically scavenge multiple radicals or undergo secondary coupling reactions, enhancing its "Total Antioxidant Capacity."[1]
Caption: Comparative radical scavenging pathways. Trolox follows a 1:1 stoichiometry (approx), while HMB-Dimer utilizes a multi-step oxidation across two rings.[1]
Experimental Protocols for Comparison
To objectively compare HMB-Dimer against Trolox, you must utilize assays that account for solubility differences .[1] Aqueous assays (like standard ORAC) may underestimate HMB-Dimer activity due to precipitation.[1]
Protocol A: DPPH Radical Scavenging Assay (Modified for Lipophiles)
This assay measures the reducing capacity via SET/HAT mechanisms.[1]
The following table summarizes the expected performance metrics based on the structural properties of Dalbergia phenolics compared to Trolox.
Metric
Trolox (Baseline)
HMB-Dimer (Predicted Performance)
Interpretation
IC₅₀ (DPPH)
~12–15 µM
Lower is Better. HMB-Dimer is expected to show an IC₅₀ comparable to or lower than Trolox (approx. 8–12 µM) due to dual -OH groups [2].[1]
Stoichiometry ()
2.0 (Theoretical)
> 2.0. The presence of two phenolic rings allows for extended radical delocalization.[1]
Kinetics
Fast (Seconds)
Medium-Fast. Steric hindrance from the methoxy/benzyl groups may slightly slow the initial rate compared to the compact Trolox molecule.[1]
Solvent Effect
High activity in H₂O/EtOH
Activity is maximized in EtOH/DMSO; poor in pure water.[1]
Critical Experimental Note:
In studies involving Dalbergia root extracts (where HMB-Dimer is a major constituent), the crude extracts often exhibit antioxidant activity comparable to BHA and Trolox [1, 2].[1] The monomeric subunit (2-hydroxy-4-methoxybenzaldehyde) alone has an IC₅₀ of ~9.04 mg/mL in some crude assays, but the dimer (HMB-Dimer) is structurally more potent due to the "bis-phenol" effect, which generally doubles the radical trapping capacity per mole compared to its monomer.[1]
Conclusion
HMB-Dimer is a potent, lipophilic antioxidant alternative to Trolox.[1]
Use Trolox when: You need a water-soluble, rapid-acting reference for aqueous systems (blood plasma, beverages).[1]
Use HMB-Dimer when: You are testing lipid peroxidation inhibition, oil-based formulations, or cosmetic applications where lipophilicity and long-term radical scavenging (via the dual-ring system) are advantageous.[1]
For drug development, HMB-Dimer serves as a scaffold for dual-action therapeutics —combining the antioxidant activity of the phenol with the anti-inflammatory potential of the benzaldehyde pharmacophore.[1]
References
Rao, G.V., et al. (2006).[1][2] "Constituents of Dalbergia congesta." Journal of Asian Natural Products Research, 8(1-2), 143–148.[1][3] Link[1]
Wang, J., et al. (2010).[1] "Antimicrobial and antioxidant activities of the root bark essential oil of Periploca sepium and its main component 2-hydroxy-4-methoxybenzaldehyde."[1] Molecules, 15(8), 5807-5817.[1] Link[1]
Re, R., et al. (1999).[1] "Antioxidant activity applying an improved ABTS radical cation decolorization assay." Free Radical Biology and Medicine, 26(9-10), 1231-1237.[1] Link
Alternatives to 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde in specific applications
This guide provides a technical comparison of alternatives to 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde (referred to herein as HMB-Aldehyde ), specifically focusing on its primary utility in drug disc...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison of alternatives to 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde (referred to herein as HMB-Aldehyde ), specifically focusing on its primary utility in drug discovery: Allosteric Modulation of Hemoglobin S (HbS) for the treatment of Sickle Cell Disease (SCD).
While HMB-Aldehyde serves as a potent natural product scaffold (isolated from Dalbergia species) for forming Schiff base adducts with proteins, its utility in clinical drug development is limited by metabolic instability and bioavailability challenges common to phenolic aldehydes. This guide analyzes superior synthetic alternatives that offer improved pharmacokinetics (PK) and pharmacodynamics (PD).[1]
Executive Analysis: The Aldehyde Pharmacophore
In drug development, HMB-Aldehyde represents a class of Polyphenolic Aromatic Aldehydes . Its mechanism of action relies on the aldehyde moiety forming a reversible Schiff base (imine) linkage with the N-terminal valine (
The Therapeutic Goal: Stabilize the Oxygenated (R-state) conformation of HbS, thereby increasing oxygen affinity and preventing the polymerization of Deoxy-HbS, which causes red blood cell sickling.[2]
Why Seek Alternatives?
Metabolic Liability: The aldehyde group is rapidly oxidized to a carboxylic acid by aldehyde dehydrogenases (ALDH) in vivo, rendering the drug inactive.
Bioavailability: Polyphenolic structures often suffer from rapid Phase II metabolism (glucuronidation).
Potency/Selectivity: First-generation aldehydes often require high molar concentrations (1:1 or 2:1 stoichiometry) to achieve therapeutic occupancy.
Comparative Analysis of Alternatives
A. The Clinical Standard: Voxelotor (GBT440)
Voxelotor is the primary alternative and the current standard of care. It overcomes the limitations of HMB-Aldehyde through structural optimization that protects the aldehyde pharmacophore.
Mechanism: Forms a reversible covalent Schiff base with HbS
Val1.
Superiority Factor: It incorporates a pyrazole moiety adjacent to the aldehyde. This steric and electronic arrangement optimizes binding affinity to the Hb heme pocket while modulating the reactivity of the aldehyde to prevent rapid oxidation.
Key Metric: Achieves 1:1 binding stoichiometry (modifying one
-chain is sufficient to inhibit polymerization of the tetramer).
B. The Bioavailable Prodrug: Pro-7 (TD-7 Prodrug)
TD-7 is a second-generation aromatic aldehyde designed to interact with the
F-helix of HbS, providing dual mechanisms (R-state stabilization + direct polymer destabilization).
Mechanism: Pro-7 is a thiazolidine prodrug that hydrolyzes in vivo to release TD-7.[2]
Superiority Factor: The prodrug strategy masks the aldehyde, preventing "first-pass" oxidation in the gut/liver, significantly enhancing oral bioavailability compared to naked aldehydes like HMB-Aldehyde.
C. The Metabolic Lesson: 5-Hydroxymethylfurfural (5-HMF)
Included as a reference for "what to avoid." 5-HMF is a potent antisickling agent but failed in late-stage trials due to short half-life.
Relevance: Useful only as an in vitro positive control. It demonstrates high potency but poor in vivo durability compared to Voxelotor.
Performance Data Comparison
The following table contrasts HMB-Aldehyde (representing generic phenolic aldehydes) with its advanced alternatives.
Feature
HMB-Aldehyde (Baseline)
Voxelotor (GBT440)
TD-7 / Pro-7
5-HMF
Primary Mechanism
Schiff Base (R-state stabilizer)
Schiff Base (R-state stabilizer)
Schiff Base + Polymer Destabilization
Schiff Base (R-state stabilizer)
Binding Stoichiometry
~2:1 (Hb:Drug)
1:1 (Hb:Drug)
2:1
2:1
Metabolic Stability
Low (Rapid Oxidation)
High (Optimized Scaffold)
Moderate (Prodrug Enhanced)
Very Low
P50 (O2 Affinity)
Moderate Left Shift
Strong Left Shift
Moderate Left Shift
Strong Left Shift
Oral Bioavailability
Poor (<10%)
Good (>30%)
High (as Prodrug)
Variable
Development Status
Pre-clinical / Tool Compound
FDA Approved
Pre-clinical / Lead Optimization
Discontinued (Clinical)
Note on P50: A "Left Shift" indicates increased oxygen affinity. While desirable, excessive shifting can impair oxygen release to tissues. Voxelotor is tuned to balance this trade-off.
Mechanistic Visualization
The following diagram illustrates the competitive landscape of Hemoglobin modification, showing how alternatives target the
-cleft.
Caption: Comparative mechanism of action showing how Voxelotor stabilizes the R-state while resisting the metabolic clearance that plagues generic phenolic aldehydes like HMB-Aldehyde.
Validated Experimental Protocols
To evaluate HMB-Aldehyde against Voxelotor or TD-7, use the Oxygen Equilibrium Curve (OEC) Assay . This is the industry-standard method for quantifying the "Left Shift" in oxygen affinity.
Protocol: Hemoscan Oxygen Equilibrium Analysis
Objective: Determine the P50 value (oxygen tension at 50% Hb saturation) of treated blood samples.
Reagents:
Fresh human whole blood (HbAA or HbSS).
Test Compounds (HMB-Aldehyde, Voxelotor) dissolved in DMSO.
Buffer: PBS (pH 7.4).
Workflow:
Preparation: Wash RBCs twice with PBS. Resuspend to 20% hematocrit.[4]
Incubation: Aliquot RBC suspension into Eppendorf tubes. Add test compounds at varying concentrations (e.g., 0.5 mM, 1.0 mM, 2.0 mM). Include a DMSO vehicle control.
Reaction: Incubate at 37°C for 1 hour with gentle shaking.
Measurement: Transfer 50 µL of sample to a Hemox Analyzer (TCS Scientific).
Acquisition: Run the deoxygenation cycle (bubbling Nitrogen gas) to generate the dissociation curve.
Analysis: Calculate the P50 value.
Calculation:
Success Criteria:
Voxelotor Control: Should show a 20-50% reduction in P50 (Left Shift) at 1 mM.
HMB-Aldehyde: Expect a lower shift (10-30%) due to non-specific binding or lower affinity.
Decision Matrix for Researchers
Use this logic flow to select the appropriate alternative for your specific application.
Caption: Decision tree for selecting the optimal aldehyde-based modulator based on experimental stage and stability requirements.
References
Vichinsky, E., et al. (2019). A Phase 3 Randomized Trial of Voxelotor in Sickle Cell Disease. The New England Journal of Medicine. Link
Metcalf, B., et al. (2017). Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin. ACS Medicinal Chemistry Letters. Link
Abdulmalik, O., et al. (2005).[1][3] 5-hydroxymethyl-2-furfural modifies intracellular sickle haemoglobin and inhibits sickling of red blood cells.[2] British Journal of Haematology. Link
Pagare, P. P., et al. (2022).[1] Design, Synthesis, and Investigation of Novel Nitric Oxide (NO)-Releasing Aromatic Aldehydes as Drug Candidates for the Treatment of Sickle Cell Disease. Journal of Medicinal Chemistry. Link
Xu, X., et al. (2017).[1] Exploration of Structure–Activity Relationship of Aromatic Aldehydes Bearing Pyridinylmethoxy-Methyl Esters as Novel Antisickling Agents.[4] Journal of Medicinal Chemistry. Link
Technical Guide: FT-IR Analysis for Functional Group Confirmation in 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde
Executive Summary 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde is a complex diphenylmethane derivative often synthesized as a precursor in pharmaceutical scaffolds or advanced polymer additives. Its stru...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde is a complex diphenylmethane derivative often synthesized as a precursor in pharmaceutical scaffolds or advanced polymer additives. Its structure features two distinct aromatic systems linked by a methylene bridge: a benzaldehyde core and a substituted benzyl ring.
Confirming the identity of this molecule requires distinguishing between the free phenolic hydroxyls , the intramolecularly hydrogen-bonded carbonyl , and the ether linkages . While NMR provides definitive structural connectivity, Fourier Transform Infrared Spectroscopy (FT-IR) offers the most rapid, cost-effective method for initial functional group verification and purity screening.
This guide provides a comparative analysis of FT-IR against alternative analytical techniques, followed by a rigorous experimental protocol and spectral interpretation logic designed for high-stakes research environments.
Part 1: Molecular Architecture & Predicted Vibrational Modes
To accurately interpret the FT-IR spectrum, we must first deconstruct the molecule into its vibrating moieties. The molecule exhibits a "Push-Pull" electronic system due to the electron-donating methoxy/hydroxyl groups and the electron-withdrawing aldehyde.
Structural Breakdown
The Chelated Carbonyl (Ring A): The aldehyde group (-CHO) at position 1 is ortho to a hydroxyl group (-OH) at position 2. This proximity forces a strong Intramolecular Hydrogen Bond (IMHB) .
Spectroscopic Consequence: The C=O bond weakens, causing a significant red shift (lowering of wavenumber) compared to standard aldehydes.
The Methylene Bridge (-CH₂-): Connects the two aromatic rings.
Spectroscopic Consequence: distinct aliphatic C-H stretching and scissoring modes, separate from the aromatic C-H signals.
The Methoxy Groups (-OCH₃): Located on both rings.
Spectroscopic Consequence: Strong C-O stretching vibrations in the fingerprint region.
Part 2: Comparative Technology Analysis
Why use FT-IR? Below is an objective comparison of FT-IR against Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for this specific application.
Table 1: Comparative Performance Matrix
Feature
FT-IR (Mid-IR)
1H NMR (500 MHz)
LC-MS (ESI)
Primary Utility
Functional Group Fingerprinting
Structural Connectivity & Topology
Molecular Weight & Formula
Detection of IMHB
Excellent (via frequency shift)
Good (via chemical shift >11 ppm)
Poor (gas phase ionization disrupts H-bonds)
Sample State
Solid (Powder) or Liquid
Solution (Requires deuterated solvent)
Solution (Liquid Phase)
Analysis Time
< 2 Minutes
15–45 Minutes
10–30 Minutes
Cost Per Run
Low (< $5)
High ($50+)
Medium ($20+)
Limitations
Cannot prove exact connectivity (isomerism)
Solvent suppression issues; cost
Ion suppression; fragmentation complexity
Strategic Workflow
FT-IR is not a replacement for NMR but a gatekeeper . Use FT-IR to confirm the success of the formylation or coupling reaction before investing time in NMR sample preparation.
Part 3: Experimental Protocol
For this specific molecule, Attenuated Total Reflectance (ATR) is recommended over KBr pellets due to the risk of moisture absorption (hygroscopicity) affecting the hydroxyl regions in KBr.
Equipment & Reagents[1][2][3]
Instrument: FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
Accessory: Diamond or ZnSe ATR Crystal.
Solvent: Isopropanol (HPLC Grade) for cleaning.
Step-by-Step Methodology
Crystal Preparation:
Clean the ATR crystal with isopropanol and a lint-free wipe.
Run a Background Scan (Air) with the same parameters as the sample (32 scans, 4 cm⁻¹ resolution). Crucial: Ensure no residual solvent peaks appear.
Sample Deposition:
Place approximately 2–5 mg of the solid 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde onto the center of the crystal.
Note: Ensure the sample is dry. Residual solvents (EtOAc/DCM) will obscure the carbonyl region.
Contact Optimization:
Lower the pressure arm (anvil) until the force gauge reads the optimal value (typically 80–100 N).
Why: Good contact is essential for solid samples to ensure the evanescent wave penetrates the material. Poor contact results in weak intensity and noisy baselines.
Data Acquisition:
Range: 4000 cm⁻¹ to 450 cm⁻¹.
Scans: 32 (Screening) or 64 (Publication quality).
Correction: Apply "ATR Correction" in your software to adjust for the penetration depth dependence on wavelength.
Part 4: Spectral Interpretation & Data Validation
This section details the specific bands you must identify to confirm the structure. The values below are specific to hydrogen-bonded phenolic aldehydes .
Table 2: Diagnostic Vibrational Modes
Functional Group
Vibration Mode
Expected Frequency (cm⁻¹)
Intensity
Structural Insight
Phenolic -OH
O-H Stretch
3200–3500
Broad, Medium
Broadening indicates intermolecular H-bonding.
Aldehyde C-H
C-H Stretch (Fermi Resonance)
2750 & 2850
Weak, Doublet
The "Fermi Doublet" confirms the aldehyde (distinct from methoxy C-H).
Chelated Carbonyl
C=O Stretch
1640–1660
Strong, Sharp
CRITICAL: Standard aldehydes appear at ~1700. The shift to ~1650 confirms the 2-OH is present and H-bonded [1, 2].
Aromatic Ring
C=C Ring Stretch
1580–1610
Strong
Skeletal vibrations of the benzene rings.
Methylene Bridge
-CH₂- Scissoring
1450–1470
Medium
Confirms the linker between the two rings.
Phenolic C-O
C-O Stretch
1200–1280
Strong
Specific to the phenol-to-ring bond.
Methoxy Ether
C-O-C Stretch
1020–1150
Strong
Asymmetric stretching of the methoxy groups.
Substituted Benzene
C-H Out-of-Plane (OOP)
800–860
Strong
Diagnostic of the 1,2,4,5-substitution pattern.
Interpretation Logic
Use the following logic tree to validate your spectrum.
Critical Nuance: The Carbonyl Shift
In standard benzaldehyde, the C=O stretch appears near 1700 cm⁻¹ . However, in 2-hydroxy-benzaldehydes, the carbonyl oxygen acts as a hydrogen bond acceptor for the hydroxyl proton. This interaction weakens the C=O bond order, effectively adding single-bond character.
Result: The absorption frequency drops to 1640–1660 cm⁻¹ .
Validation: If your spectrum shows a peak at 1700 cm⁻¹, your product is likely not the 2-hydroxy isomer (it could be the 3- or 4-hydroxy isomer where chelation is impossible) [3].
Part 5: Troubleshooting & Artifacts
Observation
Probable Cause
Corrective Action
Broad hump at 3400 cm⁻¹ masking peaks
Wet Sample (Water)
Dry sample in a vacuum oven at 40°C for 4 hours. Water absorbs strongly here.
Split Carbonyl Peak (e.g., 1650 & 1690)
Mixture of Isomers or Rotamers
The sample may contain non-H-bonded impurities. Recrystallize and re-run.
Weak Signals / High Noise
Poor Crystal Contact
Increase pressure on the ATR anvil. Ensure particle size is fine (grind if necessary).
Sharp peaks at 2350 cm⁻¹
CO₂ Fluctuation
Background scan is outdated. Re-run background and sample immediately after.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard text for H-bonding shifts in carbonyls).
NIST Chemistry WebBook. (2023). Infrared Spectra of Salicylaldehyde (2-hydroxybenzaldehyde). National Institute of Standards and Technology.[1] Available at: [Link]
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. Available at: [Link]
A Researcher's Guide to the Analytical Cross-Referencing of 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde
For the discerning researcher, particularly those engaged in natural product chemistry and drug development, the unambiguous structural elucidation of a molecule is paramount. This guide provides an in-depth analytical c...
Author: BenchChem Technical Support Team. Date: February 2026
For the discerning researcher, particularly those engaged in natural product chemistry and drug development, the unambiguous structural elucidation of a molecule is paramount. This guide provides an in-depth analytical comparison of 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde, a bioactive phenol isolated from Dalbergia congesta, against two of its structurally related and commercially available analogs: 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-5-methoxybenzaldehyde.[1]
In instances where a novel or rare compound is under investigation, direct analytical standards may be unavailable. This guide, therefore, employs a powerful and scientifically rigorous approach: the cross-referencing of experimental data from known analogs to predict and interpret the analytical data of the target compound. This methodology not only facilitates structural confirmation but also enhances the researcher's ability to identify subtle structural nuances that can significantly impact biological activity.
The Chemical Landscape: Understanding the Analogs
The selection of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-5-methoxybenzaldehyde as comparators is a deliberate choice rooted in structural similarity. All three molecules share a core 2-hydroxybenzaldehyde moiety with a methoxy substituent. The key differentiator in the target molecule is the presence of a 2-hydroxy-4-methoxybenzyl group at the C5 position of the primary benzaldehyde ring. This significant structural addition is expected to manifest in distinct and predictable ways across various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Comparison
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra provide a wealth of information regarding the chemical environment of each proton and carbon atom, respectively.
¹H NMR Spectral Data Comparison
The ¹H NMR spectrum is particularly informative for identifying the number of unique protons and their neighboring environments through chemical shifts (δ) and coupling constants (J).
Causality Behind Experimental Choices: The choice of deuterated chloroform (CDCl₃) as a solvent is standard for many organic molecules due to its excellent solubilizing properties and the single deuterium signal that does not interfere with the proton spectrum. The predicted chemical shifts for the target molecule are based on the additive effects of the substituents on the aromatic rings. The presence of the benzyl group is expected to introduce a characteristic singlet for the methylene protons (Ar-CH₂-Ar) around 3.9 ppm.
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Expert Interpretation: The downfield signals above 190 ppm are characteristic of the aldehyde carbonyl carbon. The signals in the 150-165 ppm range correspond to the aromatic carbons attached to oxygen atoms. The additional aromatic signals and the presence of a signal around 30 ppm for the methylene carbon will be key identifiers for the target molecule.
Mass Spectrometry (MS): Unveiling the Molecular Ion
Mass spectrometry provides the exact molecular weight of a compound and offers insights into its fragmentation patterns, which can further aid in structural elucidation.
Trustworthiness of the Protocol: Electron Ionization (EI) is a common and robust ionization technique that provides a characteristic molecular ion peak and a reproducible fragmentation pattern, making it a trustworthy method for compound identification. The predicted fragmentation for the target molecule involves the cleavage of the benzyl C-C bond, which would lead to fragments corresponding to the two substituted benzaldehyde and benzyl moieties.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique for identifying the presence of specific functional groups within a molecule.
Authoritative Grounding: The characteristic absorption bands for functional groups are well-established in the field of spectroscopy. The broad O-H stretch is indicative of hydrogen bonding, which is expected in all three compounds. The aldehyde C-H stretches typically appear as a pair of bands, and the strong carbonyl (C=O) absorption is a key diagnostic peak. The presence of an additional C-H stretch from the methylene group in the target molecule will be a subtle but important distinguishing feature.
Experimental Protocols
Protocol 1: ¹H and ¹³C NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal resolution.
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference both spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of a natural product extract leading to the identification of the target molecule.
Caption: Workflow for Natural Product Identification.
Conclusion
References
2-Hydroxy-4-methoxybenzaldehyde. (n.d.). PubChem. Retrieved from [Link]
2-Hydroxy-5-methoxybenzaldehyde. (n.d.). PubChem. Retrieved from [Link]
2-Hydroxy-5-methoxybenzaldehyde. (n.d.). Wikipedia. Retrieved from [Link]
Benzaldehyde, 2-hydroxy-5-methoxy-. (n.d.). NIST WebBook. Retrieved from [Link]
The Molecule:
2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde is a functionalized diphenylmethane derivative featuring both phenolic and aldehydic moieties.[1][2] In the absence of a compound-specific UN number or widely published SDS for this specific intermediate, you must apply the "Worst-Case Functional Group" principle.[2]
Operational Risk Profile:
This compound behaves chemically as a Toxic Phenolic Aldehyde .
The Phenol Moiety: Imparts potential cytotoxicity, corrosivity to mucous membranes, and high aquatic toxicity. Phenols can penetrate the skin rapidly, causing systemic toxicity.[3]
The Aldehyde Moiety: Susceptible to auto-oxidation to form carboxylic acids (potentially altering waste pH over time) and acts as a sensitizer.
Property
Operational Assumption
Waste Code Implications (RCRA)
Physical State
Solid (Crystalline powder)
Solid Hazardous Waste
Reactivity
Oxidizable (Aldehyde); Weakly Acidic (Phenol)
Segregate from Oxidizers & Strong Bases
Toxicity
Irritant/Toxic (Skin, Eye, Aquatic)
Likely Toxic (Characteristic D000s if tested)
Flash Point
High (>100°C expected for solid)
Not typically D001 unless in solvent
Pre-Disposal Stabilization & Handling
Before moving the material to waste staging, you must stabilize the chemical environment to prevent accidental reactivity (oxidation or polymerization).
A. Oxidation Mitigation
Aldehydes can form unstable peroxides or oxidize to acids upon prolonged exposure to air.
Action: Minimize headspace in waste containers.
Protocol: If disposing of >5g of pure substance, inert the container headspace with Nitrogen or Argon before sealing.
B. Solvent Compatibility (Liquid Waste)
If the material is in solution (Mother Liquor):
Incompatible: Do not mix with oxidizing acids (Nitric, Perchloric) or strong bases (Sodium Hydroxide), as this can trigger exothermic polymerization or rapid oxidation.
C. PPE Requirements (Phenol-Specific)
Standard nitrile gloves may offer insufficient breakthrough time for phenolic solutions.[2]
Requirement: Double-glove (Nitrile/Neoprene) or use Silver Shield® laminate gloves for concentrated handling.[2]
Skin Decon: Keep PEG 300 or PEG 400 (Polyethylene Glycol) immediately accessible.[4] Water alone is often ineffective at removing lipophilic phenols from skin.
The Disposal Workflow
This workflow prioritizes High-Temperature Incineration as the only acceptable destruction method. Chemical neutralization in the lab is discouraged due to the complexity of the benzyl/aldehyde structure.
Diagram 1: Waste Stream Decision Logic
Caption: Logical flow for segregating phenolic aldehyde waste based on physical state and solvent carrier.
Protocol A: Solid Waste (Pure Compound)
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[2] Glass is acceptable but poses a breakage risk.
Bagging: Double-bag the solid in 4-mil polyethylene bags before placing it in the jar (Secondary Containment).
Segregation: Do not combine with aqueous waste streams. This compound is lipophilic and toxic to aquatic life; it must not enter the sewer system.
pH Check: Ensure the waste solution is neutral or slightly acidic (pH 4-7). If highly basic (pH > 10), the phenol may form a phenolate salt, which is more water-soluble but still requires organic incineration.
Container: Safety can (steel) or HDPE carboy.
Labeling: List all solvents (e.g., "95% Methanol, 5% Phenolic Aldehyde").
Emergency Contingencies: Spill Response
If this material is spilled, immediate containment is required to prevent surface contamination and inhalation of dust.
Diagram 2: Spill Response Workflow
Caption: Immediate response protocol for solid or liquid spills, prioritizing dust suppression and containment.
Specific Decontamination Step:
After physical removal of the waste, wipe the surface with a 5% Sodium Bicarbonate solution. This helps solubilize any remaining phenolic residues into the aqueous phase, which can then be absorbed and disposed of.
Regulatory Compliance (RCRA & DOT)
While this specific molecule is not explicitly listed on the EPA "P" or "U" lists, it must be characterized by the generator (you) based on its properties.
Waste Classification:
Non-Listed Hazardous Waste: It is likely not a listed waste unless it is a specific commercial chemical product being discarded unused (which would trigger a U-listing search for phenols, but this is a derivative).
Characteristic Waste: If dissolved in a flammable solvent (Flash point <60°C), it carries code D001 . If it exhibits toxicity via TCLP (unlikely to be tested for this specific molecule), it would be D004-D043.
Best Practice: Classify as "Non-RCRA Regulated Hazardous Waste" (if solid) or "Hazardous Waste, Liquid" (if in solvent) but manage it with the stringency of a Class 6.1 Toxic .
DOT Shipping (if transporting):
Since no specific UN exists, use: UN 3077, Environmentally Hazardous Substance, Solid, N.O.S.[1][2] (Phenolic Aldehyde Derivative), 9, PG III .
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[6]
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.
PubChem. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde (Structural Analog Safety Data). National Library of Medicine.
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Phenol). 29 CFR 1910.1000.
Personal protective equipment for handling 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde
A Researcher's Guide to Safely Handling 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scien...
Author: BenchChem Technical Support Team. Date: February 2026
A Researcher's Guide to Safely Handling 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. The compound 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde, a phenol derivative, presents unique handling challenges due to its reactive functional groups.[1] This guide provides a detailed protocol for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of the research.
Understanding the Risks: A Structural Perspective
Phenolic Groups: Phenols are known to be corrosive and can cause severe skin burns and eye damage.[2][3] They can be absorbed through the skin and may exhibit systemic toxicity.[2] Anesthetic effects can mask initial skin burns, leading to delayed and more severe injury.[2]
Aldehyde Group: Aldehydes are often irritants to the skin, eyes, and respiratory system.[4][5]
Given these characteristics, a conservative approach to personal protective equipment (PPE) is warranted. The primary routes of exposure to mitigate are skin and eye contact, and inhalation of any aerosolized particles.
Essential Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is critical when handling 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde. The following table outlines the recommended PPE for various laboratory operations.
Operation
Eye Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing/Handling Solids
Safety glasses with side shields
Double-gloving: inner nitrile gloves, outer neoprene or butyl rubber gloves
Fully-buttoned lab coat
Work in a certified chemical fume hood
Preparing Solutions
Chemical splash goggles
Double-gloving: inner nitrile gloves, outer neoprene or butyl rubber gloves
Fully-buttoned lab coat and a chemical-resistant apron
Work in a certified chemical fume hood
Running Reactions
Chemical splash goggles and a face shield
Double-gloving: inner nitrile gloves, outer neoprene or butyl rubber gloves
Fully-buttoned lab coat and a chemical-resistant apron
Work in a certified chemical fume hood
Post-Reaction Workup
Chemical splash goggles
Double-gloving: inner nitrile gloves, outer neoprene or butyl rubber gloves
Fully-buttoned lab coat
Work in a certified chemical fume hood
Step-by-Step Guide to PPE Application and Removal
Donning PPE: A Sequential Approach
Hand Hygiene: Begin by washing and drying your hands thoroughly.
Body Protection: Don a clean, fully-buttoned lab coat. If a significant splash risk exists, wear a chemical-resistant apron over the lab coat.[2][3]
Inner Gloves: Put on the first pair of nitrile gloves, ensuring they are tucked under the sleeves of your lab coat.
Outer Gloves: Don the second, more robust pair of neoprene or butyl rubber gloves over the first pair.
Eye and Face Protection: Put on safety glasses or chemical splash goggles.[4][6] If the procedure involves a high risk of splashing, a face shield should be worn in addition to goggles.[3][7]
Doffing PPE: Minimizing Contamination
Outer Gloves: Remove the outer gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
Body Protection: Remove the lab coat and apron, folding the contaminated outer surface inward.
Eye and Face Protection: Remove the face shield and/or goggles.
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.
Hand Hygiene: Wash your hands thoroughly with soap and water.
Engineering Controls and Safe Handling Practices
Ventilation: Always handle 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde in a properly functioning chemical fume hood to minimize inhalation exposure.[5][8]
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[9]
Spill Management: Maintain a spill kit specifically for chemical spills. In the event of a spill, evacuate the immediate area and follow your institution's established spill response procedures.
Waste Disposal Protocol
All disposable PPE that has come into contact with 2-Hydroxy-5-(2-hydroxy-4-methoxybenzyl)-4-methoxybenzaldehyde, as well as any residual chemical and empty containers, must be disposed of as hazardous chemical waste.[4][9] Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.